Dihomo-pgi(2)
Description
Contextualization within the Prostanoid Family
Prostanoids are synthesized from polyunsaturated fatty acids through a series of enzymatic reactions initiated by cyclooxygenase (COX) enzymes. wikipedia.orgskinident.world The specific prostanoid produced depends on the precursor fatty acid and the downstream synthases present in the cell. wikipedia.orgbio-rad.com
Prostaglandins (B1171923) are broadly classified into three series based on their fatty acid precursor:
Series 1 Prostaglandins: Derived from dihomo-γ-linolenic acid (DGLA). researchgate.netdrugbank.com
Series 2 Prostaglandins: Derived from arachidonic acid (AA). researchgate.netdrugbank.com
Series 3 Prostaglandins: Derived from eicosapentaenoic acid (EPA). researchgate.net
Dihomo-PGI(2) is a notable member of the "dihomo" family of prostaglandins, which are derived from adrenic acid (AdA), a 22-carbon fatty acid. thieme-connect.comnih.govpnas.org Adrenic acid itself can be formed from the elongation of arachidonic acid. pnas.org The synthesis of Dihomo-PGI(2) involves the sequential action of cyclooxygenase and prostacyclin synthase on adrenic acid. medchemexpress.com
Functionally, prostanoids often have opposing effects. For instance, prostacyclin (PGI(2)), a well-studied prostanoid derived from arachidonic acid, is a potent vasodilator and inhibitor of platelet aggregation. oup.comnih.govcreative-proteomics.com In contrast, thromboxane (B8750289) A(2) (TXA(2)), also derived from arachidonic acid, is a vasoconstrictor and promotes platelet aggregation. creative-proteomics.com Research suggests that Dihomo-PGI(2) is less biologically active than PGI(2). thieme-connect.com
Historical Perspective of Prostanoid Research
The discovery of prostanoids dates back to the 1930s when Swedish physiologist Ulf von Euler identified biologically active substances in human semen, which he named prostaglandins, assuming they originated from the prostate gland. jci.orgwikipedia.orgahajournals.org For several decades, research focused on isolating and characterizing these compounds. The structures of the first six prostaglandins were established by 1962. jci.org
A significant breakthrough came in the 1960s and 1970s with the work of Sune Bergström, Bengt Samuelsson, and John Vane, who elucidated the biosynthetic pathways of prostanoids from fatty acids like arachidonic acid. wikipedia.orgahajournals.org Their research, which earned them the Nobel Prize in Physiology or Medicine in 1982, laid the foundation for understanding the diverse roles of these lipid mediators. ahajournals.org The discovery of prostacyclin in 1976 as a potent inhibitor of platelet function and a strong vasodilator further expanded the known functions of the prostanoid family. taylorandfrancis.com
Significance of Extended-Chain Prostanoids in Lipid Mediators
The study of prostanoids has traditionally focused on those derived from 20-carbon fatty acids like arachidonic acid. However, there is growing interest in the roles of prostanoids derived from longer-chain fatty acids, such as Dihomo-PGI(2) from the 22-carbon adrenic acid. thieme-connect.comnih.gov
The presence and metabolism of these extended-chain prostanoids add another layer of complexity to the intricate network of lipid signaling. The formation of dihomo-prostaglandins from adrenic acid has been observed in various cell types. pnas.orgmedchemexpress.com For example, the synthesis of dihomo-PGI(2) has been demonstrated in endothelial cells. thieme-connect.comnih.gov
The biological relevance of many extended-chain prostanoids is still an active area of investigation. thieme-connect.com While some, like Dihomo-PGI(2), appear to be less potent than their 20-carbon counterparts, their formation and potential interactions with other signaling pathways highlight the diverse and nuanced roles of lipid mediators in cellular function. thieme-connect.com The study of these molecules contributes to a more comprehensive understanding of eicosanoid biology and may reveal novel regulatory mechanisms in health and disease.
Structure
2D Structure
3D Structure
Properties
CAS No. |
99286-22-3 |
|---|---|
Molecular Formula |
C22H36O5 |
Molecular Weight |
380.5 g/mol |
IUPAC Name |
(7E)-7-[(3aR,4R,5R,6aS)-5-hydroxy-4-[(E,3S)-3-hydroxyoct-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-ylidene]heptanoic acid |
InChI |
InChI=1S/C22H36O5/c1-2-3-6-9-16(23)12-13-18-19-14-17(27-21(19)15-20(18)24)10-7-4-5-8-11-22(25)26/h10,12-13,16,18-21,23-24H,2-9,11,14-15H2,1H3,(H,25,26)/b13-12+,17-10+/t16-,18+,19+,20+,21-/m0/s1 |
InChI Key |
ITVMMMCBRSJVKT-LAALATIFSA-N |
SMILES |
CCCCCC(C=CC1C(CC2C1CC(=CCCCCCC(=O)O)O2)O)O |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@H]2[C@@H]1C/C(=C\CCCCCC(=O)O)/O2)O)O |
Canonical SMILES |
CCCCCC(C=CC1C(CC2C1CC(=CCCCCCC(=O)O)O2)O)O |
Synonyms |
dihomo-PGI(2) dihomo-prostaglandin I(2) |
Origin of Product |
United States |
Biosynthesis and Metabolic Pathways of Dihomo Prostaglandin I 2
Precursor Substrate Utilization
The journey to Dihomo-PGI2 begins with the availability of its precursor fatty acids, which are typically esterified within the phospholipids (B1166683) of cellular membranes. Their release is a crucial initiating step for the biosynthetic cascade.
Dihomo-gamma-Linolenic Acid (DGLA) as a Primary Substrate
Dihomo-gamma-linolenic acid (DGLA; 20:3n-6) is a key precursor for the synthesis of series-1 prostaglandins (B1171923), a group that includes Dihomo-PGI2. caymanchem.comlipidmaps.orgnih.gov DGLA itself is derived from the dietary essential fatty acid linoleic acid through a series of elongation and desaturation reactions. mdpi.com Once available in its free form within the cell, DGLA can be acted upon by cyclooxygenase enzymes to initiate the formation of prostaglandins. caymanchem.comnih.gov The metabolism of DGLA through the cyclooxygenase pathway leads to the production of prostaglandin (B15479496) H1 (PGH1), which is the direct precursor to all series-1 prostaglandins, including Dihomo-PGI2.
Adrenic Acid Metabolism to Dihomo-Prostaglandins
Adrenic acid (AdA; 22:4n-6), a 22-carbon polyunsaturated fatty acid, also serves as a substrate for the synthesis of a class of prostaglandins known as dihomoprostaglandins. spandidos-publications.comatamanchemicals.com This includes the formation of Dihomo-PGI2. spandidos-publications.comphysiology.org Adrenic acid is synthesized in the body through the elongation of arachidonic acid. physiology.org Human vascular endothelial cells have been shown to metabolize adrenic acid via the cyclooxygenase pathway to produce Dihomo-PGI2. spandidos-publications.comphysiology.org The metabolism of adrenic acid by cyclooxygenase was also observed in the renal medulla. atamanchemicals.com Studies have confirmed the conversion of adrenic acid to 1α,1β-dihomo-prostaglandins in human endothelial cells. nih.gov
Role of Phospholipase A2 in Substrate Release
For either DGLA or adrenic acid to be utilized for prostaglandin synthesis, they must first be liberated from their storage sites within the cell membrane's phospholipid bilayer. This critical step is primarily catalyzed by the enzyme Phospholipase A2 (PLA2) . mdpi.comnih.gov The activation of PLA2 leads to the hydrolysis of the ester bond at the sn-2 position of membrane phospholipids, releasing the polyunsaturated fatty acid precursors into the cytoplasm. nih.gov This release makes the fatty acids accessible to the enzymes of the prostaglandin synthesis pathway. The activity of PLA2 can be stimulated by various signals, including inflammatory and immunological stimuli. archivesofmedicalscience.com
Enzymatic Cascade in Dihomo-Prostaglandin I(2) Formation
Following their release, the precursor fatty acids enter a cascade of enzymatic reactions to be converted into Dihomo-PGI2. The cyclooxygenase enzymes are central to this process.
Cyclooxygenase Isoform Involvement (COX-1 and COX-2)
The conversion of both DGLA and adrenic acid into prostaglandin endoperoxides is catalyzed by the cyclooxygenase (COX) enzymes, also known as prostaglandin-endoperoxide synthases. mdpi.com There are two primary isoforms of this enzyme, Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2) , both of which can metabolize these substrates. nih.govresearchgate.net
COX-1 is constitutively expressed in many tissues and is responsible for the production of prostaglandins involved in homeostatic functions. researchgate.net In contrast, COX-2 is an inducible enzyme, with its expression being upregulated in response to inflammatory stimuli, growth factors, and cytokines. researchgate.netuab.cat Both COX-1 and COX-2 can convert DGLA and adrenic acid into their respective prostaglandin H (PGH) intermediates, which are then further metabolized to various prostaglandins, including Dihomo-PGI2. spandidos-publications.comresearchgate.netthieme-connect.com
While both COX-1 and COX-2 can utilize DGLA and adrenic acid, they exhibit different kinetic preferences for these substrates.
Research indicates that COX-2 metabolizes DGLA and arachidonic acid with similar efficiency, having comparable Km values and maximal reaction rates (Vmax). nih.gov In contrast, COX-1 shows a preference for metabolizing arachidonic acid over DGLA. nih.gov This suggests that in cells where COX-1 is the predominant isoform, the synthesis of prostaglandins from arachidonic acid would be favored over those from DGLA.
Regarding adrenic acid, COX-2 demonstrates a broader substrate specificity than COX-1 and can oxygenate adrenic acid more efficiently. nih.gov Studies have shown that adrenic acid can compete with arachidonic acid for conversion by cyclooxygenase in human endothelial cells. nih.gov The larger active site of COX-2 compared to COX-1 is thought to contribute to its ability to accommodate a wider range of fatty acid substrates, including adrenic acid. acs.orgasbmb.org
Table 1: Precursor Substrates for Dihomo-Prostaglandin I(2) Biosynthesis
| Precursor Substrate | Chemical Formula | Primary Source |
|---|---|---|
| Dihomo-gamma-Linolenic Acid (DGLA) | C20H32O2 | Elongation of gamma-linolenic acid |
| Adrenic Acid (AdA) | C22H36O2 | Elongation of arachidonic acid |
Table 2: Key Enzymes in Dihomo-Prostaglandin I(2) Biosynthesis
| Enzyme | Function | Substrate(s) | Product(s) |
|---|---|---|---|
| Phospholipase A2 | Releases precursor fatty acids from membrane phospholipids. mdpi.comnih.gov | Phospholipids | Dihomo-gamma-Linolenic Acid, Adrenic Acid |
| Cyclooxygenase-1 (COX-1) | Catalyzes the conversion of fatty acids to prostaglandin endoperoxides. nih.govresearchgate.net | Dihomo-gamma-Linolenic Acid, Adrenic Acid | Prostaglandin H1, Dihomo-Prostaglandin H2 |
| Cyclooxygenase-2 (COX-2) | Catalyzes the conversion of fatty acids to prostaglandin endoperoxides. nih.govresearchgate.net | Dihomo-gamma-Linolenic Acid, Adrenic Acid | Prostaglandin H1, Dihomo-Prostaglandin H2 |
| Prostacyclin Synthase | Converts prostaglandin H intermediates to prostacyclin. | Prostaglandin H1, Dihomo-Prostaglandin H2 | Dihomo-Prostaglandin I2 |
Table 3: Compound Names Mentioned in the Article
| Compound Name | Abbreviation |
|---|---|
| Dihomo-prostaglandin I(2) | Dihomo-PGI2 |
| Dihomo-gamma-Linolenic Acid | DGLA |
| Adrenic Acid | AdA |
| Phospholipase A2 | PLA2 |
| Cyclooxygenase-1 | COX-1 |
| Cyclooxygenase-2 | COX-2 |
| Prostaglandin H1 | PGH1 |
| Prostaglandin H2 | PGH2 |
| Linoleic Acid |
Regulation of Cyclooxygenase Expression
The biosynthesis of Dihomo-prostaglandin I(2) (Dihomo-PGI₂) is initiated by the action of cyclooxygenase (COX) enzymes on Dihomo-gamma-linolenic acid (DGLA). researchgate.netlipidmaps.org The availability of the COX enzyme is a critical regulatory point in this pathway. There are two primary isoforms of cyclooxygenase, COX-1 and COX-2, which are subject to different regulatory mechanisms. annualreviews.org
COX-1 is typically expressed constitutively in many tissues and is responsible for producing prostaglandins that are involved in homeostatic physiological functions, such as protecting the gastric mucosa and maintaining renal function. annualreviews.org
In contrast, COX-2 is an inducible enzyme, meaning its expression is generally low in most tissues but can be rapidly and substantially increased in response to specific stimuli. annualreviews.orgbiorxiv.org Inducing factors include pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and various interleukins, as well as growth factors. annualreviews.orgahajournals.org This inducible nature links COX-2 activity to pathological processes like inflammation and also to physiological events such as ovulation. annualreviews.org Furthermore, some prostaglandins, like PGE₂, can create a positive feedback loop by up-regulating the expression of COX-2 mRNA, thereby amplifying prostanoid synthesis. escholarship.org
Prostacyclin Synthase (PGIS) Catalysis
The final and committed step in the synthesis of Dihomo-PGI₂ is catalyzed by the enzyme Prostacyclin Synthase (PGIS). This enzyme converts the prostaglandin endoperoxide intermediate, PGH₁, which is formed from DGLA by COX enzymes, into Dihomo-PGI₂.
Characterization of PGIS as a Cytochrome P450 Enzyme (CYP8A1)
Prostacyclin Synthase (PGIS) is formally classified as CYP8A1, a member of the cytochrome P450 (P450) superfamily of enzymes. wikipedia.orgwikidoc.orgguidetopharmacology.org This classification is based on sequence similarity. wikipedia.orgwikidoc.org However, PGIS is an atypical P450 enzyme. nih.gov While the vast majority of P450 enzymes function as monooxygenases—catalyzing reactions that incorporate one atom of molecular oxygen into a substrate—PGIS functions as an isomerase. wikipedia.orgnih.gov It catalyzes the rearrangement of the endoperoxide bridge of its substrate, PGH₁, to form the prostacyclin structure without the requirement for molecular oxygen. wikipedia.orgwikidoc.org This isomerization reaction sets it apart from the typical catalytic activities of the P450 family. nih.gov
Table 1: Characteristics of Prostacyclin Synthase (PGIS/CYP8A1)
| Feature | Description | Source(s) |
|---|---|---|
| Enzyme Name | Prostacyclin Synthase (PGIS) | wikidoc.org |
| Systematic Name | (5Z,13E)-(15S)-9alpha,11alpha-epidioxy-15-hydroxyprosta-5,13-dienoate 6-isomerase | wikidoc.org |
| P450 Designation | CYP8A1 | wikipedia.orgguidetopharmacology.org |
| Protein Size | 500 amino acids | atlasgeneticsoncology.org |
| Molecular Weight | ~57 kDa | atlasgeneticsoncology.org |
| Cofactor | Heme | wikipedia.orgatlasgeneticsoncology.org |
| Catalytic Function | Isomerase | wikipedia.orgnih.gov |
| Reaction Type | Converts prostaglandin endoperoxides (e.g., PGH₁) to prostacyclins (e.g., Dihomo-PGI₂). | wikipedia.orgatlasgeneticsoncology.org |
| Oxygen Requirement | Does not require molecular oxygen (O₂). | wikipedia.orgwikidoc.org |
Subcellular Localization of PGIS
Prostacyclin Synthase is an integral membrane protein. wikipedia.org Its primary location within the cell is the endoplasmic reticulum membrane. wikipedia.orgwikidoc.orgnih.govatlasgeneticsoncology.org This localization is consistent with its role in the prostaglandin synthesis cascade, as the preceding enzyme, cyclooxygenase, is also associated with the endoplasmic reticulum and nuclear envelope. PGIS has also been identified in microsomes, which are fragments of the endoplasmic reticulum. atlasgeneticsoncology.org Studies have shown its expression in a wide variety of tissues and cells, including vascular endothelial and smooth muscle cells, as well as neuronal and glial cells in the brain. ahajournals.orgnih.govnih.gov
Structural Basis for PGIS Isomerization Reaction
The unique isomerization reaction catalyzed by PGIS is a result of its distinct three-dimensional structure. nih.gov Crystallographic studies have revealed the structural basis for its catalytic mechanism. The reaction is initiated by the stereospecific binding of the substrate, the prostaglandin endoperoxide (PGH₁), to the heme iron within the enzyme's active site. nih.gov
The proposed mechanism is a radical-mediated isomerization. nih.gov Unlike most P450 enzymes where substrate-induced conformational changes occur at the distal side of the heme, in PGIS, these changes are observed on the proximal side and within the heme group itself. nih.govpdbj.org This interaction triggers the cleavage of the endoperoxide bridge and the subsequent formation of a new five-membered ring, which is the characteristic feature of the prostacyclin molecule. nih.gov
A key structural feature of PGIS is a "heme barrier" that has evolved to ensure strict binding specificity for its PGH substrate. nih.gov This high fidelity prevents the highly reactive radical intermediates from undergoing side reactions, thus ensuring that the isomerization to prostacyclin is the overwhelmingly favored outcome. nih.gov This structural constraint is crucial for the enzyme's high product fidelity, which is in contrast to the related enzyme thromboxane (B8750289) synthase, which converts only a portion of its substrate to the primary product. nih.gov
Alternative Metabolic Routes and Derivatives
The precursor fatty acid for Dihomo-PGI₂, Dihomo-gamma-linolenic acid (DGLA), is a polyunsaturated fatty acid (PUFA) that can be metabolized through several enzymatic pathways. While the cyclooxygenase pathway leads to the production of series-1 prostaglandins, DGLA can also be a substrate for other enzyme systems.
Cytochrome P450-Mediated Oxygenation of DGLA
Beyond the PGIS (CYP8A1) enzyme, other cytochrome P450 enzymes can directly metabolize DGLA. nih.govacs.orgdiva-portal.org In mammals, various P450 isoforms act as monooxygenases to convert DGLA and other PUFAs into epoxy- and hydroxy-fatty acids. nih.govacs.orgresearchgate.net This represents a significant alternative metabolic route.
The epoxy-PUFAs generated by this P450-mediated oxygenation can be further metabolized. Enzymes known as epoxide hydrolases (EHs) can hydrolyze the epoxide group to form dihydroxy-PUFAs. nih.govacs.org For instance, DGLA can be converted to dihydroxyeicosadienoic acid (DHED) through this sequential CYP-EH pathway. nih.govacs.org These oxidized lipid metabolites represent a distinct class of signaling molecules from prostaglandins and can mediate various biological effects. nih.gov
Table 2: List of Compounds
| Compound Name | Abbreviation |
|---|---|
| Dihomo-prostaglandin I(2) | Dihomo-PGI₂ |
| Dihomo-gamma-linolenic acid | DGLA |
| Cyclooxygenase | COX |
| Prostacyclin Synthase | PGIS |
| Cytochrome P450 8A1 | CYP8A1 |
| Prostaglandin Endoperoxide H₁ | PGH₁ |
| Prostaglandin E₂ | PGE₂ |
| Dihydroxyeicosadienoic acid | DHED |
| Tumor Necrosis Factor-alpha | TNF-α |
| Interleukin | IL |
| Epoxide Hydrolase | EH |
Formation of Hydroxy- and Epoxy-Dihomo-Polyunsaturated Fatty Acids
Formation of Other Dihomo-Prostaglandin Series (e.g., Dihomo-PGE1, Dihomo-PGD1)
The formation of other dihomo-prostaglandin series involves different precursor fatty acids and enzymatic pathways. Prostaglandins of the 1-series, such as Prostaglandin E1 (PGE1) and Prostaglandin D1 (PGD1), are not derived from adrenic acid but from dihomo-γ-linolenic acid (DGLA). ontosight.aidrugbank.comncats.io
The biosynthesis is initiated by the action of COX enzymes (COX-1 and COX-2) on DGLA, which converts it into the unstable endoperoxide intermediate, Prostaglandin H1 (PGH1). ontosight.ailipidmaps.org From PGH1, the pathway diverges depending on the specific synthase enzyme present in the cell.
Dihomo-PGE1: PGH1 is isomerized to PGE1 by the action of PGE synthase. ontosight.ai PGE1 is recognized for its vasodilatory and anti-inflammatory properties. drugbank.comncats.io
Dihomo-PGD1: In cells containing PGD synthase, PGH1 is converted into PGD1. ontosight.ainih.gov This prostaglandin has been noted for its role in allergic responses and inflammation. ontosight.ainih.gov
This highlights the specificity of the metabolic pathways, where the structure of the initial PUFA precursor dictates the series of prostaglandins that are ultimately synthesized. elsevier.es
Catabolic Pathways and Inactivation Mechanisms
The biological activity of Dihomo-PGI2 is tightly controlled by its rapid breakdown into inactive metabolites. This inactivation occurs through both non-enzymatic and enzymatic processes.
Non-Enzymatic Hydrolysis to Stable Metabolites (e.g., 6-keto-Dihomo-PGF1α)
Similar to its analogue PGI2, Dihomo-PGI2 is chemically unstable in aqueous solution and has a very short half-life. nih.gov It undergoes rapid, non-enzymatic hydrolysis to a more stable, and biologically inactive, metabolite. nih.govresearchgate.net Human endothelial cells have been shown to metabolize adrenic acid into Dihomo-PGI2, which is then detected as its stable hydrolysis product, 1α,1β-dihomo-6-ketoprostaglandin F1α (also referred to as dihomo-6-keto-PGF1α). nih.govnih.govcapes.gov.br The measurement of this stable metabolite is often used as a reliable marker for Dihomo-PGI2 biosynthesis in vivo. chemie-brunschwig.ch
Enzymatic Degradation Routes
In addition to non-enzymatic hydrolysis, prostanoids are actively catabolized by specific enzymes. The principal route for enzymatic inactivation begins with the action of 15-hydroxyprostaglandin dehydrogenase (15-PGDH). elsevier.es This enzyme catalyzes the oxidation of the hydroxyl group at the C-15 position to a ketone, yielding 15-keto-prostaglandins. elsevier.es This single step results in a dramatic loss of biological activity. Following this oxidation, the 13,14-double bond is reduced by 13,14-prostaglandin reductase, leading to the formation of 13,14-dihydro-15-keto metabolites, which can be further broken down for excretion. elsevier.es
Table 2: Catabolism of Dihomo-Prostaglandin I(2)
| Pathway | Mechanism | Key Enzyme(s) | Product(s) |
|---|---|---|---|
| Non-Enzymatic | Hydrolysis | None | 1α,1β-dihomo-6-ketoprostaglandin F1α nih.gov |
Molecular and Cellular Mechanisms of Dihomo Prostaglandin I 2 Action
Receptor Binding and Activation
The biological effects of Dihomo-PGI(2) are initiated by its binding to and activation of specific cell surface receptors. The primary receptor for prostaglandins (B1171923) of the I-series is the prostacyclin (IP) receptor.
Interaction with the Prostacyclin (IP) Receptor
Dihomo-PGI(2) is a known agonist for the prostacyclin (IP) receptor, a member of the G-protein coupled receptor (GPCR) superfamily. wikipedia.org The binding of Dihomo-PGI(2) to the IP receptor is a critical step that triggers a conformational change in the receptor, leading to the activation of its associated G-protein. While specific binding affinity studies for Dihomo-PGI(2) are not as extensively detailed as for its analogue PGI(2), the structural similarity suggests a comparable interaction. For instance, PGI(2) typically exhibits high affinity for the IP receptor, with half-maximal binding occurring at nanomolar concentrations. wikipedia.org
Potential for Cross-Reactivity with Other Prostanoid Receptors
Prostanoid receptors share a degree of homology, which can lead to cross-reactivity with various prostaglandin (B15479496) analogues. nih.gov While the IP receptor is the primary target for I-series prostaglandins, there is potential for Dihomo-PGI(2) to interact with other prostanoid receptors, albeit likely with lower affinity. For example, the PGI(2) analogue iloprost (B1671730) shows equivalent binding affinity for the IP and EP1 receptors, and appreciable affinity for EP4 and EP3 receptors. nih.govresearchgate.net Similarly, PGE(1), which is also derived from DGLA, can interact with EP2 and EP4 receptors. researchgate.net Given these precedents, it is plausible that Dihomo-PGI(2) could exhibit some level of cross-reactivity with other prostanoid receptors, such as the EP receptors. However, detailed studies on the specific cross-reactivity profile of Dihomo-PGI(2) are limited.
Table 1: Prostanoid Receptor Interactions
| Prostanoid | Primary Receptor | Known Cross-Reactivity |
|---|---|---|
| Dihomo-PGI(2) | IP | Potential for cross-reactivity with other prostanoid receptors (e.g., EP) is suggested but not extensively documented. |
| PGI(2) | IP | Weak affinity for PGD2, PGE2, and PGF2α receptors. wikipedia.org |
| Iloprost (PGI(2) analogue) | IP | EP1, EP3, EP4. nih.govresearchgate.net |
| PGE(1) | EP Receptors | Can interact with IP receptors. mdpi.com |
Intracellular Signaling Cascades
Upon binding of Dihomo-PGI(2) to its receptor, a cascade of intracellular events is initiated, leading to the cellular response. This signaling pathway is primarily mediated by G-proteins and the subsequent modulation of cyclic adenosine (B11128) monophosphate levels.
G-Protein Coupled Receptor Signaling (Gs Activation)
The IP receptor is predominantly coupled to the stimulatory G-protein, Gs. researchgate.netnih.gov Activation of the IP receptor by Dihomo-PGI(2) leads to the dissociation of the Gs alpha subunit (Gαs) from the beta-gamma subunit complex. The activated Gαs subunit then proceeds to interact with and activate its downstream effector, adenylyl cyclase. researchgate.net
Cyclic Adenosine Monophosphate (cAMP) Modulation
Activated adenylyl cyclase catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). nih.govresearchgate.net This leads to a rapid increase in the intracellular concentration of cAMP, which acts as a crucial second messenger in the signaling pathway initiated by Dihomo-PGI(2). The elevation of cAMP levels is a hallmark of IP receptor activation and is central to the physiological effects of Dihomo-PGI(2). nih.gov
Protein Kinase A (PKA) Activation and Downstream Phosphorylation Events (e.g., VASP)
The primary intracellular effector of cAMP is protein kinase A (PKA). researchgate.netnih.gov cAMP binds to the regulatory subunits of PKA, causing a conformational change that releases the active catalytic subunits. These catalytic subunits are then free to phosphorylate various substrate proteins on serine and threonine residues, thereby altering their activity and leading to the final cellular response.
A key substrate of PKA in platelets and vascular smooth muscle cells is the vasodilator-stimulated phosphoprotein (VASP). google.comcellsignal.com PKA-mediated phosphorylation of VASP, particularly at the Ser157 residue, is a well-established downstream event following IP receptor activation. google.comcellsignal.com Phosphorylation of VASP is associated with the inhibition of platelet aggregation and the relaxation of vascular smooth muscle. google.comnih.gov Studies have shown that metabolites of DGLA can enhance VASP phosphorylation, indicating that Dihomo-PGI(2) likely utilizes this pathway. google.comresearchgate.net
Table 2: Key Components of the Dihomo-PGI(2) Signaling Pathway
| Component | Function |
|---|---|
| Dihomo-PGI(2) | Ligand |
| IP Receptor | G-protein coupled receptor |
| Gs Protein | Transducer; activates adenylyl cyclase |
| Adenylyl Cyclase | Enzyme; synthesizes cAMP from ATP |
| cAMP | Second messenger; activates PKA |
| PKA | Enzyme; phosphorylates downstream targets |
| VASP | Substrate of PKA; involved in cytoskeletal dynamics and cell adhesion |
Regulation of Intracellular Calcium Homeostasis
Dihomo-PGI(2), much like PGI(2), is a key regulator of intracellular calcium ([Ca²⁺]i) levels, a critical second messenger in numerous cellular functions. The primary mechanism for this regulation is initiated by the binding of Dihomo-PGI(2) to the G-protein coupled prostacyclin (IP) receptor on the cell surface. reactome.org This interaction predominantly activates the Gs alpha subunit of the associated G-protein.
Activation of the Gs protein stimulates adenylyl cyclase, leading to the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). ersnet.orgresearchgate.net The subsequent rise in intracellular cAMP levels activates protein kinase A (PKA). researchgate.net PKA, in turn, phosphorylates various downstream protein targets, which culminates in a decrease in [Ca²⁺]i. nih.gov This reduction is achieved through two principal actions: the blockade of calcium channels to prevent Ca²⁺ influx from the extracellular space and the inhibition of Ca²⁺ release from intracellular stores, such as the endoplasmic reticulum. researchgate.net
In some cellular contexts, prostacyclin signaling has been observed to increase free calcium ion concentrations, suggesting a more complex and cell-type-specific regulation of calcium homeostasis. physiology.org For instance, the prostacyclin analog iloprost has been shown to increase [Ca²⁺]i levels in certain kidney cells, an effect mediated through the EP1 receptor rather than the IP receptor. physiology.orgnih.gov This highlights the potential for cross-reactivity with other prostanoid receptors, which could lead to varied effects on intracellular calcium depending on the receptor expression profile of the target cell.
Table 1: Key Molecular Players in Dihomo-PGI(2)-Mediated Calcium Regulation
| Molecule | Role |
| Dihomo-PGI(2) | Initiating ligand |
| IP Receptor | Cell surface G-protein coupled receptor for Dihomo-PGI(2) |
| Adenylyl Cyclase | Enzyme that synthesizes cAMP from ATP |
| cAMP | Second messenger that activates PKA |
| Protein Kinase A (PKA) | Phosphorylates target proteins to reduce intracellular calcium |
| Calcium Channels | Regulate the influx of calcium into the cell |
| Endoplasmic Reticulum | Intracellular storage site for calcium |
Rho Kinase Pathway Inhibition
The Rho kinase (ROCK) pathway is a central regulator of cellular contraction, motility, and proliferation. Dihomo-PGI(2) is understood to exert inhibitory effects on this pathway, contributing to processes such as vasodilation. The inhibition of the Rho kinase pathway by prostacyclins is a significant mechanism downstream of IP receptor activation. nih.gov
The signaling cascade leading to Rho kinase inhibition is also linked to the increase in intracellular cAMP. Elevated cAMP levels and the subsequent activation of PKA are thought to suppress the activity of the small GTPase RhoA, a key activator of ROCK. ahajournals.org By inhibiting the RhoA/ROCK pathway, Dihomo-PGI(2) can lead to the dephosphorylation of myosin light chain, resulting in smooth muscle relaxation. ahajournals.org In certain cell types, activation of the IP receptor can also stimulate G12/G13 G-proteins, which in turn activate the Rho family of GTPases, indicating a complex and potentially context-dependent regulation of this pathway. wikipedia.org
Inhibition of the Rho kinase pathway is a therapeutic target for a number of cardiovascular diseases. nih.gov The ability of Dihomo-PGI(2) to modulate this pathway underscores its potential role in maintaining vascular homeostasis.
Potential Nuclear Receptor Interactions (e.g., PPARs)
Beyond its classical cell surface receptor-mediated actions, Dihomo-PGI(2) and its analogs are thought to interact with nuclear receptors, particularly the peroxisome proliferator-activated receptors (PPARs). springermedizin.de These ligand-activated transcription factors are crucial regulators of lipid metabolism, inflammation, and cellular proliferation. nih.gov
Prostacyclin analogs have been shown to activate PPARα and PPARδ. nih.gov There is also evidence for crosstalk between the IP receptor and PPARγ. frontiersin.org Studies have demonstrated that prostacyclin analogs can activate PPARγ in a manner that is dependent on the presence of the IP receptor, suggesting an indirect activation mechanism. nih.govfrontiersin.org This IP receptor-dependent activation of PPARγ can contribute to the anti-proliferative effects of prostacyclin analogs. nih.gov In some instances, the anti-proliferative actions of these analogs are preserved even with IP receptor downregulation, with the effects being mediated through PPARγ. atsjournals.org
The interaction with PPARs represents a non-classical, intracrine signaling pathway for prostacyclins, where the molecule acts within the cell to modulate gene expression directly. nih.gov This dual signaling capacity, through both cell surface and nuclear receptors, allows for a broader range of biological responses to Dihomo-PGI(2).
Table 2: Investigated Interactions of Prostacyclin Analogs with PPARs
| Prostacyclin Analog | PPAR Subtype(s) Activated | Cellular Effect | Reference |
| Iloprost | PPARα, PPARδ | Transcriptional activation | nih.gov |
| Carbacyclin | PPARα, PPARδ | Transcriptional activation | nih.gov |
| Treprostinil | PPARγ | Inhibition of cell proliferation | nih.govatsjournals.org |
| Various Analogs | PPARγ | IP receptor-dependent activation | frontiersin.org |
Gene Expression Modulation by Dihomo-Prostaglandin I(2)
The signaling cascades initiated by Dihomo-PGI(2) ultimately converge on the nucleus to modulate the expression of specific genes. This genomic regulation underlies many of the long-term physiological effects of this eicosanoid. The two primary pathways through which Dihomo-PGI(2) influences gene expression are the cAMP/PKA/CREB pathway and the PPAR pathway.
Following the activation of PKA by cAMP, the catalytic subunit of PKA can translocate to the nucleus and phosphorylate the cAMP response element-binding protein (CREB). researchgate.net Phosphorylated CREB then binds to specific DNA sequences known as cAMP response elements (CREs) in the promoter regions of target genes, thereby activating their transcription. researchgate.net
Alternatively, the interaction of Dihomo-PGI(2) or its metabolites with PPARs allows for direct regulation of gene transcription. mmu.ac.uk Upon ligand binding, PPARs form a heterodimer with the retinoid X receptor (RXR) and bind to peroxisome proliferator response elements (PPREs) in the regulatory regions of target genes, influencing their expression. nih.gov
Prostaglandin E(1) (PGE(1)), another metabolite of DGLA, has been shown to modulate the expression of a number of genes. For example, in human dermal fibroblasts, Lipo-PGE(1) has been found to decrease the mRNA expression of collagen 1A1, 1A2, and 3A1. plos.org In vascular-derived cells, PGE(1) can induce the expression of vascular endothelial growth factor (VEGF) and glucose transporter 1 (GLUT1). researchgate.net Furthermore, PGE(1) has been shown to enhance the expression of Nurr1 target genes in dopaminergic neurons. bwise.kr While these findings are for PGE(1), they provide insight into the potential gene regulatory functions of DGLA-derived prostanoids like Dihomo-PGI(2).
Cellular and Tissue Specific Biological Roles of Dihomo Prostaglandin I 2 in Vitro and Animal Models
Vascular System Homeostasis and Regulation
Dihomo-PGI₂ and other adrenic acid metabolites are integral to maintaining the balance of vascular tone and health. They are produced by vascular cells and exert localized effects on the surrounding tissues. spandidos-publications.comphysiology.org
The precursor to Dihomo-PGI₂, adrenic acid, is actively metabolized by vascular endothelial cells to produce compounds that cause vasodilation. physiology.org Research using bovine coronary arteries has shown that adrenic acid induces significant, concentration-dependent relaxation of vascular smooth muscle cells. nih.govahajournals.org This effect is attributed to the combined action of its cyclooxygenase (COX) metabolites, including Dihomo-PGI₂, and its cytochrome P450 (CYP450) metabolites, such as dihomo-epoxyeicosatrienoic acids (DH-EETs). physiology.orgnih.govahajournals.org
The mechanism underlying this vasodilation involves the hyperpolarization of the VSMC membrane. spandidos-publications.comahajournals.org Metabolites like DH-EETs activate large-conductance calcium-activated potassium channels (BKCa) on smooth muscle cells. nih.govahajournals.org This activation leads to an outflow of potassium ions, which hyperpolarizes the cell and results in the relaxation of the vascular muscle, contributing to vasodilation. spandidos-publications.comphysiology.org
Click to view Vasodilatory Effects of Adrenic Acid in Bovine Coronary Arteries
| Condition | Maximal Relaxation (%) | Mediating Pathway | Reference |
|---|---|---|---|
| Adrenic Acid | 76 ± 3% | Endothelium-Dependent | ahajournals.org |
| Adrenic Acid + Indomethacin (COX Inhibitor) | 53 ± 3% | Cytochrome P450 (CYP450) | ahajournals.org |
| Adrenic Acid + Miconazole (CYP450 Inhibitor) | 32 ± 4% | Cyclooxygenase (COX) | ahajournals.org |
| DH-EET Regioisomers (CYP450 Metabolites) | ~83% | Potassium Channel Activation | ahajournals.org |
Prostaglandins (B1171923) are recognized for their role in modulating the growth of vascular smooth muscle cells. The proliferation and migration of VSMCs are key events in the development of conditions like atherosclerosis and restenosis following angioplasty. frontiersin.orgmdpi.com Vasodilatory prostaglandins, as a class, are known inhibitors of VSMC proliferation when stimulated by mitogenic factors. nih.gov
Specifically, metabolites derived from dihomo-γ-linolenic acid (DGLA), a related omega-6 fatty acid, have demonstrated clear anti-proliferative properties. researchgate.net Prostaglandin (B15479496) E₁ (PGE₁), a DGLA metabolite, has been shown to inhibit the proliferation of vascular smooth muscle cells in vitro. researchgate.net This effect is significant as it can potentially arrest the formation of atherosclerotic plaques. researchgate.net Given the structural and functional similarities, Dihomo-PGI₂ is expected to contribute to this anti-proliferative environment, counteracting the pathological growth of VSMCs. PGI₂, its arachidonic acid-derived counterpart, also exerts well-documented anti-proliferative and anti-migratory effects on these cells. frontiersin.org
Studies utilizing isolated arteries from animal models provide robust evidence for the role of adrenic acid metabolites in regulating vascular tone. In bovine coronary arteries, adrenic acid application leads to endothelium-dependent relaxation. physiology.orgnih.gov This response is significantly reduced when the endothelium is removed or when inhibitors of the COX and CYP450 pathways are used, confirming that endothelial-derived metabolites, including Dihomo-PGI₂, are responsible for this effect. ahajournals.orgnih.gov
The relaxation is substantial, with adrenic acid inducing a maximal relaxation of approximately 76-83% in pre-constricted arterial rings. ahajournals.orgnih.gov This potent vasodilatory action underscores the importance of the adrenic acid metabolic pathway in maintaining coronary blood flow. In vivo studies in rats have further shown that related prostaglandins, PGI₂ and PGE₂, cause a dose-dependent reduction in blood pressure, highlighting the systemic potential of these vasodilatory lipids. nih.gov
The vascular endothelium is the primary site for the synthesis of Dihomo-PGI₂ from its precursor, adrenic acid. spandidos-publications.comthieme-connect.com Human umbilical endothelial cells have been shown to effectively convert adrenic acid into Dihomo-PGI₂. physiology.orgthieme-connect.com This production is a critical endothelial function that contributes to vascular homeostasis. nih.gov The synthesis of Dihomo-PGI₂ can be enhanced in the presence of certain peroxide compounds, suggesting that its production may be modulated during conditions of oxidative stress. thieme-connect.com By producing Dihomo-PGI₂, endothelial cells play a direct role in regulating local vascular tone and preventing the initiation of thrombosis on the vessel surface. spandidos-publications.comphysiology.org
Regulation of Vascular Tone in Animal Models
Platelet Biology and Hemostasis
Beyond the vessel wall, Dihomo-PGI₂ plays a crucial role in modulating the activity of platelets, the cellular components responsible for blood clotting.
One of the most well-defined roles of the prostacyclin family is the potent inhibition of platelet aggregation. annualreviews.orgnih.gov Dihomo-PGI₂, produced by human vascular endothelial cells from adrenic acid, has been shown to inhibit platelet aggregation induced by thrombin. spandidos-publications.comphysiology.org This anti-aggregatory function is a cornerstone of vascular thromboresistance, preventing the formation of unwanted blood clots.
However, research indicates that the potency of Dihomo-PGI₂ as a platelet inhibitor is lower than that of its more common analogue, PGI₂ (prostacyclin), which is derived from arachidonic acid. thieme-connect.com Comparative studies on related compounds, such as PGI₃ from eicosapentaenoic acid (EPA), show that it has an anti-aggregatory potency on human platelets that is comparable to PGI₂. researchgate.net This suggests a high degree of specificity in the interaction between different prostacyclins and their receptors on the platelet surface. The inhibitory action of these prostaglandins is generally mediated by an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels within the platelet. annualreviews.org
Click to view Comparative Anti-Platelet Aggregation Activity
| Compound | Precursor Fatty Acid | Anti-Aggregation Effect | Reference |
|---|---|---|---|
| Dihomo-PGI₂ | Adrenic Acid | Inhibits thrombin-induced platelet aggregation; noted to be less active than PGI₂. | spandidos-publications.comphysiology.orgthieme-connect.com |
| PGI₂ (Prostacyclin) | Arachidonic Acid | Potent inhibitor of platelet aggregation. | annualreviews.orgnih.gov |
| PGI₃ | Eicosapentaenoic Acid (EPA) | As effective as PGI₂ on human platelets. | researchgate.net |
| PGE₁ | Dihomo-γ-linolenic Acid (DGLA) | Inhibits platelet aggregation. | researchgate.netannualreviews.org |
Antithrombotic Activities in Experimental Models
Dihomo-prostaglandin I(2) (Dihomo-PGI2) is a member of the prostacyclin family, which is renowned for its potent antithrombotic effects. Prostacyclins, including the more extensively studied Prostaglandin I(2) (PGI2) derived from arachidonic acid, are powerful inhibitors of platelet aggregation. annualreviews.org The antithrombotic actions of these compounds are primarily mediated through the activation of the prostacyclin (IP) receptor on platelets, which leads to an increase in intracellular cyclic AMP (cAMP) levels and subsequent inhibition of platelet activation and aggregation. annualreviews.org
The precursor to Dihomo-PGI2, dihomo-γ-linolenic acid (DGLA), gives rise to the 1-series prostaglandins. researchgate.net The first prostaglandin identified to have an inhibitory effect on platelet aggregation was Prostaglandin E1 (PGE1), which is also derived from DGLA. annualreviews.org This foundational discovery highlighted the potential of DGLA metabolites as antithrombotic agents.
Immunomodulation and Inflammation
Dihomo-PGI2 and related metabolites of DGLA are recognized for their roles in immunomodulation and inflammation, often exerting anti-inflammatory effects that contrast with the pro-inflammatory actions of many arachidonic acid derivatives. lipinutragen.itnih.gov The balance between the metabolic pathways of DGLA and arachidonic acid is a critical determinant of the inflammatory outcome. By competing with arachidonic acid for the same cyclooxygenase (COX) enzymes, DGLA can shift eicosanoid production towards less inflammatory or actively anti-inflammatory compounds, such as those in the 1-series prostaglandins. researchgate.netlipinutragen.it
Anti-Inflammatory Actions in Cellular Models
In cellular models, the anti-inflammatory potential of the DGLA pathway has been clearly demonstrated. Supplementation with DGLA has been shown to inhibit the production of pro-inflammatory mediators. For instance, DGLA can suppress the synthesis of inflammatory eicosanoids derived from arachidonic acid. researchgate.net Research using macrophage cell lines has shown that DGLA supplementation leads to the production of anti-inflammatory metabolites like PGE1. cardiff.ac.uk PGE1 has demonstrated anti-inflammatory properties, including the ability to inhibit macrophage infiltration. researchgate.netcardiff.ac.uk Furthermore, DGLA itself has been observed to inhibit the production of Tumor Necrosis Factor-alpha (TNF-α), a key pro-inflammatory cytokine, in human peripheral blood mononuclear cells, an effect that occurs independently of COX enzyme activity. nih.gov
Modulation of Inflammatory Cell Activation (e.g., Macrophages, Dendritic Cells, T Cells, Eosinophils)
The immunomodulatory effects of DGLA metabolites extend to the direct regulation of various inflammatory cells.
Macrophages : Metabolites of DGLA, such as PGE1, have been shown to increase the tumoricidal activity of macrophages. lipinutragen.it In vitro studies have demonstrated that DGLA can reduce monocyte migration and inhibit the expression of pro-inflammatory genes within macrophages. cardiff.ac.uk
Dendritic Cells (DCs) : While direct studies on Dihomo-PGI2 are scarce, the effects of the closely related PGI2 provide significant insight. PGI2 analogues can decrease the maturation and function of mouse bone marrow-derived dendritic cells, reducing their production of pro-inflammatory cytokines and diminishing their capacity to activate CD4+ T cells. nih.gov PGI2 signaling also exerts an anti-inflammatory role in human dendritic cells. nih.gov
T Cells : The PGI2/IP receptor signaling pathway is a known suppressor of T cell activity. PGI2 inhibits the activation of CD4+ T cells and reduces their production of Th2 cytokines like Interleukin-4 (IL-4) and Interleukin-5 (IL-5). nih.govnih.gov In experimental models, the absence of the IP receptor leads to an augmentation of T helper 2 cell function, reinforcing the inhibitory role of prostacyclin signaling in T cell-mediated responses. nih.gov
Eosinophils : Human eosinophils, key effector cells in allergic inflammation, express the IP receptor, making them responsive to prostacyclins. researchgate.net This suggests that Dihomo-PGI2 could potentially modulate the function of eosinophils, although specific research on this interaction is limited. Eosinophils themselves can release a variety of immune-modulating cytokines and have been shown to regulate DC and T cell responses. nih.gov
Effects in Allergic Inflammation Models
The role of the prostacyclin signaling pathway in allergic inflammation is predominantly protective. Studies using mouse models of ovalbumin-induced allergic airway inflammation have been crucial in elucidating this role. Mice genetically deficient in the IP receptor exhibit significantly exacerbated allergic inflammatory responses, including increased inflammatory cell infiltration into the lungs and higher levels of pro-inflammatory chemokines. nih.govnih.gov These findings strongly indicate that endogenous prostacyclin signaling, through which Dihomo-PGI2 would act, serves to dampen allergic inflammation. nih.gov Furthermore, the precursor DGLA is believed to exert anti-allergic effects by inhibiting the formation of pro-inflammatory eicosanoids from arachidonic acid. researchgate.net
Impact on Cytokine and Chemokine Production
The immunomodulatory function of Dihomo-PGI2 and its precursors is closely linked to their ability to alter the profile of cytokines and chemokines produced during an immune response. DGLA and its metabolites generally promote a shift from a pro-inflammatory to an anti-inflammatory cytokine environment.
In various cellular models, DGLA or its metabolite PGE1 have been shown to inhibit the production of key pro-inflammatory cytokines such as TNF-α and Interferon-gamma (IFN-γ). nih.govnih.gov Conversely, they can increase the secretion of the anti-inflammatory cytokine Interleukin-10 (IL-10). nih.gov PGI2 analogues have been reported to decrease the secretion of TNF-α, IL-1α, IL-6, and IL-12 from dendritic cells. nih.gov
In vivo, the absence of the IP receptor in mouse models of allergic inflammation leads to a significant increase in Th2 cytokines like IL-5 and IL-13, as well as a broad range of inflammatory chemokines responsible for recruiting immune cells, including CCL11 (eotaxin-1), CCL17, CCL22, and CXCL12. nih.gov This demonstrates that signaling via the prostacyclin receptor is critical for restraining the production of these inflammatory mediators.
Table 1: Effect of DGLA Metabolites and PGI2 Analogues on Cytokine and Chemokine Production
| Cell Type | Stimulus | Compound Tested | Effect | Cytokine/Chemokine | Reference |
|---|---|---|---|---|---|
| Human PBMCs | Concanavalin A | PGE1 (from DGLA) | Inhibition | TNF-α, IFN-γ | nih.gov |
| Human PBMCs | LPS | PGE1 (from DGLA) | Increase | IL-10 | nih.gov |
| Human Leukocytes | - | DGLA | Inhibition | TNF-α | nih.gov |
| Mouse Dendritic Cells | LPS | PGI2 Analogues | Inhibition | TNF-α, IL-1α, IL-6, IL-12 | nih.gov |
| Mouse Dendritic Cells | LPS | PGI2 Analogues | Increase | IL-10 | nih.gov |
Cellular Senescence Pathways
Cellular senescence is a state of irreversible cell cycle arrest that is associated with aging and various pathologies. This process involves complex signaling pathways and a characteristic secretory phenotype (SASP). Prostaglandins, as products of the cyclooxygenase (COX) enzymes, are known to play a significant role in both the induction and maintenance of senescence. wikipathways.orgnih.gov The COX-2 pathway, in particular, is upregulated during senescence and contributes to the production of various prostaglandins that can act in an autocrine and paracrine manner to reinforce the senescent state. wikipathways.orgresearchgate.net
While the general prostaglandin synthesis machinery is implicated in senescence, direct research focusing specifically on the role of Dihomo-PGI2 is limited. Much of the current research into the role of "dihomo-prostaglandins" in senescence has centered on a different compound, dihomo-15-deoxy-delta-12,14-prostaglandin J2 (dihomo-15d-PGJ2). nih.govnih.gov This prostaglandin is derived from adrenic acid, not DGLA, and has been identified as a key intracellular biomarker that accumulates in senescent cells and promotes the senescence-associated secretory phenotype through activation of RAS signaling. wikipathways.orgnih.gov
Given that Dihomo-PGI2 is synthesized by the same COX enzymes that are active during senescence, it is plausible that its production could be altered in senescent cells. nih.gov However, its specific function within the complex network of senescence pathways, and whether it promotes or counteracts this process, remains an area requiring further investigation.
Role of Dihomo-15d-PGJ2 in Senescence-Associated Phenotypes
Cellular senescence is a state of irreversible cell cycle arrest accompanied by a specific secretory phenotype. Recent research has identified a significant role for dihomo-prostaglandins in this process.
Detailed Research Findings: Senescent cells have been found to activate the biosynthesis of various oxylipins, which are bioactive lipids that can reinforce the proliferative arrest and promote aspects of the Senescence-Associated Secretory Phenotype (SASP). nih.govnih.gov Among these, the dihomo-prostaglandins, derived from adrenic acid, are the main prostaglandins produced by senescent cells. nih.gov Specifically, 1a,1b-dihomo-15-deoxy-delta-12,14-prostaglandin J2 (dihomo-15d-PGJ2), an unstudied intracellular prostaglandin, accumulates in senescent cells and is considered an intracellular biomarker of senescence. nih.govnih.gov
Studies have shown that dihomo-15d-PGJ2 is one of the most highly elevated senescence-associated prostaglandins. wikipathways.org Its synthesis and accumulation are observed across multiple cell types and tissues in response to various senescence-inducing stimuli. nih.gov Functionally, dihomo-15d-PGJ2 actively promotes senescence-associated phenotypes. nih.govexlibrisgroup.com Treatment of non-senescent cells with dihomo-15d-PGJ2 was found to induce markers of senescence, including reduced cell proliferation, decreased levels of Lamin B1 (LMNB1) mRNA, and increased SA-β-gal activity and CDKN1A/p21 mRNA levels. nih.gov
The mechanism behind this involves the activation of wild-type RAS signaling pathways. nih.goveurekalert.org While oncogenic RAS is known to drive cells into senescence, these findings identify a role for wild-type RAS activation by dihomo-15d-PGJ2 in promoting and maintaining the senescent state. nih.gov This activation of the RAS-RAF signaling pathway is crucial for multiple facets of senescence, including the expression of SASP components and the proliferative arrest. nih.gov Furthermore, inhibiting the synthesis of dihomo-15d-PGJ2 allowed a portion of cells to bypass senescence and continue to divide, underscoring its functional importance in this process. eurekalert.org
| Finding | Model/System | Key Outcome | Reference |
|---|---|---|---|
| Increased synthesis of dihomo-prostaglandins in senescent cells. | Human cell culture | Dihomo-15d-PGJ2 identified as the primary prostaglandin and an intracellular biomarker of senescence. | nih.gov |
| Treatment of non-senescent cells with dihomo-15d-PGJ2. | Human cell culture | Induced senescence markers: reduced proliferation, increased SA-β-gal activity, and changes in gene expression (decreased LMNB1, increased p21). | nih.gov |
| Mechanism of action for dihomo-15d-PGJ2. | Human cell culture | Activates the RAS-RAF signaling pathway, which is critical for inducing and maintaining senescence phenotypes. | nih.gov |
| Inhibition of dihomo-15d-PGJ2 synthesis. | Human cell culture and mice | Allowed a subset of cells to escape senescence and resulted in a less inflammatory SASP profile. | eurekalert.org |
Impact on Cellular Growth and Differentiation in In Vitro Systems
Metabolites of DGLA, the precursor to 1-series prostaglandins including Dihomo-PGI2, have demonstrated significant effects on cellular proliferation and differentiation, particularly in the context of cancer and immunology.
Detailed Research Findings: DGLA can be metabolized by cyclooxygenase (COX) enzymes to produce 1-series prostaglandins, such as Prostaglandin E1 (PGE1). nih.govnih.gov These metabolites possess anti-proliferative and anti-inflammatory properties. nih.govcapes.gov.br Specifically, PGE1 has been shown to inhibit the growth of cancer cells and promote their differentiation. nih.govcapes.gov.br Supplementation with DGLA in cell cultures and animal models selectively increases the synthesis of these 1-series prostaglandins over the 2-series prostaglandins (derived from arachidonic acid), which are often associated with stimulating tumor growth. nih.gov
In vitro studies using ovine amnion cells demonstrated that supplementation with DGLA led to an increased production of PGE1 while concurrently decreasing the output of PGE2 and PGE3. bioscientifica.com This highlights the ability of precursor fatty acids to modulate the specific types of prostaglandins synthesized by cells.
Prostacyclin (PGI2), a related compound, has also been studied. Higher concentrations of PGI2 have been associated with better survival rates in certain cancers, suggesting it may influence cell proliferation and migration. mdpi.com In the immune system, PGI2 analogs have been shown to directly act on naïve CD4+ T cells to promote their differentiation into Th17 cells, a specific lineage of T-helper cells involved in inflammatory responses. scienceopen.com This effect was enhanced by IL-23 and was dependent on the PGI2 receptor. scienceopen.com Conversely, Dihomo-PGI2, metabolized from Adrenic Acid in human vascular endothelial cells, has been shown to inhibit thrombin-induced platelet aggregation, a process vital to blood clotting and vascular response. spandidos-publications.com
| Compound/Metabolite | Model/System | Effect | Reference |
|---|---|---|---|
| PGE1 (from DGLA) | Cancer cell lines | Inhibited cell growth and induced differentiation. | nih.govcapes.gov.br |
| DGLA | Ovine amnion cells | Increased PGE1 synthesis while decreasing PGE2 and PGE3. | bioscientifica.com |
| PGI2 analogs | Mouse naïve CD4+ T cells | Promoted differentiation into Th17 cells. | scienceopen.com |
| Dihomo-PGI2 | Human vascular endothelial cells | Inhibited thrombin-induced platelet aggregation. | spandidos-publications.com |
Neurobiological Investigations
The metabolic products of Dihomo-γ-linolenic acid (DGLA) have been a focus of neurobiological research, revealing their capacity to influence neuronal health and survival, particularly in the context of neurodegenerative processes.
DGLA Metabolites and Neurodegeneration in Model Organisms
Studies utilizing the model organism Caenorhabditis elegans have uncovered a specific pathway through which DGLA metabolites can trigger neuronal cell death.
Detailed Research Findings: Research has demonstrated that exogenous DGLA can specifically induce neurodegeneration, with a pronounced effect on dopaminergic neurons in C. elegans. nih.govacs.org This neurodegenerative effect is not caused by DGLA itself, but by its downstream metabolites. nih.govacs.org The metabolic pathway involves the conversion of DGLA by cytochrome P450 (CYP) enzymes into epoxy-PUFAs, which are subsequently hydrolyzed by epoxide hydrolases (EHs) to form dihydroxy-PUFAs. nih.govacs.orgresearchgate.net
The key metabolite identified as the driver of this neurodegeneration is dihydroxyeicosadienoic acid (DHED). nih.govmsu.edu This DGLA metabolite triggers neuronal death through ferroptosis, an iron-dependent form of regulated cell death characterized by lipid peroxidation. nih.govresearchgate.net The process appears to be initiated by ferroptosis at early stages, potentially followed by a combination of ferroptosis and apoptosis after prolonged exposure. nih.gov
Inhibition of the epoxide hydrolase enzyme with a chemical inhibitor (AUDA) was shown to rescue the neurodegeneration induced by DGLA metabolites in C. elegans. nih.govacs.orgresearchgate.net This intervention works by blocking the conversion of epoxy-PUFAs to the more toxic dihydroxy-PUFAs (like DHED), thereby stabilizing the levels of the epoxy-metabolites and preventing cell death. nih.govacs.org These findings identify epoxide hydrolase as a potential therapeutic target for diseases involving ferroptosis-mediated neurodegeneration. msu.edu
| Compound/Metabolite | Model Organism | Observed Effect | Mechanism | Reference |
|---|---|---|---|---|
| Dihomo-γ-linolenic acid (DGLA) | C. elegans | Induces neurodegeneration of dopaminergic neurons. | Acts as a precursor to toxic metabolites. | nih.govacs.org |
| Dihydroxyeicosadienoic acid (DHED) | C. elegans | Directly triggers neurodegeneration. | Induces ferroptosis-mediated cell death. | nih.govmsu.edu |
| Epoxide Hydrolase (EH) Inhibitor (AUDA) | C. elegans | Rescues DGLA-induced neurodegeneration. | Blocks conversion of epoxy-PUFAs to DHED. | nih.govacs.orgresearchgate.net |
Effects on Neuronal Cell Survival and Function
The metabolites of DGLA and other prostaglandins exhibit complex and sometimes opposing effects on neuronal cell survival and function, acting as both neurodegenerative triggers and potential neuroprotective or regenerative agents.
Detailed Research Findings: As established, specific DGLA metabolites, namely DHED, can be neurotoxic by inducing ferroptosis in dopaminergic neurons in C. elegans. nih.govmsu.edu This highlights a detrimental role for certain lipid metabolites in neuronal survival.
However, the broader family of prostaglandins also includes members with neuroprotective and regenerative properties. For example, Prostaglandin E2 (PGE2) and Prostaglandin D2 (PGD2) have been shown to enhance the conversion of the NSC-34 cell line (a mouse neuroblastoma x spinal cord motor neuron fusion) into motor neuron-like cells that exhibit neurite outgrowth. nih.gov PGE2-differentiated cells also displayed physiological properties characteristic of mature motor neurons. nih.gov This suggests a role for certain prostaglandins in promoting neuronal differentiation and maturation, which is critical for both development and potential repair. nih.gov
Furthermore, some eicosanoids are known to have trophic effects that support the growth and survival of neural cells and can offer neuroprotection against excitotoxicity. dergipark.org.tr The modulation of DGLA metabolism is also a key factor. Studies on C. elegans models of Alzheimer's disease showed that inhibiting the epoxide hydrolase (EH) enzyme could alleviate neurodegeneration. msu.edu This suggests that by increasing the ratio of epoxy- to dihydroxy-metabolites of PUFAs, it may be possible to confer a neuroprotective effect. msu.edu Therefore, the ultimate effect of DGLA on neuronal survival and function is highly dependent on its specific metabolic fate within the nervous system.
Research Methodologies and Analytical Approaches for Dihomo Prostaglandin I 2 Study
Extraction and Sample Preparation Techniques for Eicosanoids
The accurate measurement of Dihomo-PGI(2) and other eicosanoids from biological matrices such as plasma, serum, urine, and tissue homogenates is critically dependent on the initial extraction and sample preparation steps. arborassays.com These procedures are designed to isolate the lipid mediators from a complex biological environment, concentrate them, and remove interfering substances.
A widely employed method for eicosanoid extraction is solid-phase extraction (SPE) . nih.govescholarship.org This technique utilizes a solid sorbent, commonly a C18 (octadecylsilyl) reversed-phase material, to bind the eicosanoids from the acidified sample. arborassays.com The sample, after acidification to a pH of approximately 3.5, is passed through the SPE column. arborassays.com The column is then washed with solvents of increasing polarity, such as water and a water/ethanol mixture, to remove hydrophilic impurities. arborassays.com The eicosanoids are subsequently eluted with a non-polar organic solvent like ethyl acetate (B1210297) or methanol. arborassays.comescholarship.org
Liquid-liquid extraction (LLE) is another common technique used for the purification of eicosanoids from cell cultures and other biological samples. mdpi.com This method involves partitioning the analytes between two immiscible liquid phases, typically an aqueous sample and an organic solvent like a hexane (B92381) and ethyl acetate mixture. mdpi.com
To prevent the artificial formation or degradation of eicosanoids ex vivo, several precautions are necessary. The addition of cyclooxygenase inhibitors, such as indomethacin, immediately after sample collection is recommended. arborassays.com Furthermore, antioxidants like butylated hydroxytoluene (BHT) can be added to quench radical-catalyzed reactions and prevent autoxidation of polyunsaturated fatty acid precursors. mdpi.com For long-term storage, samples are typically kept at -80°C to maintain the integrity of the analytes. nih.govescholarship.org
Internal standards, ideally deuterated analogs of the target analytes (e.g., d4-PGE₂), are often added at the beginning of the sample preparation process. escholarship.org This allows for the correction of analyte loss during extraction and for accurate quantification, especially in mass spectrometry-based methods. escholarship.org
Quantitative and Qualitative Analytical Techniques
Following extraction, a variety of analytical techniques can be employed for the detection and quantification of Dihomo-PGI(2) and related compounds. The choice of method depends on the required sensitivity, specificity, and the number of analytes to be measured simultaneously.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Dihomo-PGI(2) and Metabolites
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the analysis of eicosanoids, including Dihomo-PGI(2) and its metabolites. mdpi.comnih.gov This technique offers high sensitivity, specificity, and the ability to measure multiple analytes in a single run. nih.govnih.gov
The process begins with the separation of the extracted eicosanoids using high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC). researchgate.netnih.gov Reversed-phase columns, such as C18 columns, are typically used for this separation. escholarship.orgnih.gov The mobile phase usually consists of a gradient of an aqueous solvent (often containing a small amount of an acid like acetic or formic acid) and an organic solvent like acetonitrile (B52724) or methanol. nih.gov
After chromatographic separation, the analytes are introduced into the mass spectrometer. Electrospray ionization (ESI) is a common soft ionization technique used for eicosanoids, which are typically detected in the negative ion mode. nih.gov The tandem mass spectrometer (often a triple quadrupole, QQQ) is operated in the multiple reaction monitoring (MRM) mode. nih.govfda.gov In MRM, the first quadrupole selects a specific precursor ion (the molecular ion of the analyte), which is then fragmented in the second quadrupole (collision cell). The third quadrupole then selects a specific product ion for detection. fda.gov This two-stage mass filtering provides a high degree of specificity and reduces background noise, allowing for accurate quantification even at very low concentrations (in the pg to ng range). researchgate.netnih.gov
Due to the instability of PGI(2) and Dihomo-PGI(2), their stable, non-enzymatically formed hydrolysis products, 6-keto-PGF(1α) and 1a,1b-dihomo-6-keto-PGF(1α) respectively, are often measured as surrogates. nih.govnih.gov
Table 1: Example LC-MS/MS Parameters for Eicosanoid Analysis
| Parameter | Setting | Reference |
| Chromatography | ||
| Column | Reversed-phase C18 | escholarship.orgnih.gov |
| Mobile Phase A | 0.1% Acetic Acid in Water | nih.gov |
| Mobile Phase B | Acetonitrile/Methanol | nih.gov |
| Flow Rate | 0.3 - 0.5 mL/min | escholarship.orgnih.gov |
| Mass Spectrometry | ||
| Ionization Mode | Negative Electrospray (ESI-) | nih.gov |
| Analysis Mode | Multiple Reaction Monitoring (MRM) | nih.gov |
| Internal Standards | Deuterated Analogs | escholarship.org |
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the analysis of prostanoids. mdpi.com While it can offer high sensitivity, it requires derivatization of the analytes to increase their volatility and thermal stability. mdpi.commdpi.com Common derivatization steps include esterification of the carboxylic acid group (e.g., to form a pentafluorobenzyl ester) and silylation of the hydroxyl groups (e.g., to form trimethylsilyl (B98337) ethers). mdpi.comresearchgate.net
GC-MS has been widely used for the quantification of various prostaglandins (B1171923) and their metabolites in biological fluids. mdpi.com Similar to LC-MS/MS, the use of stable isotope-labeled internal standards is crucial for accurate quantification. mdpi.com
In Vitro Cellular and Biochemical Assays
To investigate the biosynthesis and functional effects of Dihomo-PGI(2), researchers utilize various in vitro models. These assays provide a controlled environment to study the cellular and molecular mechanisms involving this prostanoid.
Cell Culture Models for Biosynthesis and Functional Studies
Cell culture systems are invaluable tools for studying the production and biological activities of Dihomo-PGI(2). By supplementing cell cultures with its precursor, dihomo-γ-linolenic acid (DGLA), researchers can stimulate the synthesis of series 1 prostanoids. researchgate.netnih.gov
A variety of cell lines are used depending on the research question. For example, endothelial cells are a primary source of prostacyclin (PGI(2)) and its dihomo analog, and are therefore relevant models for studying their vascular effects. nih.gov Immune cells, such as macrophages (e.g., the RAW264.7 cell line), are often used to study the role of prostanoids in inflammation. frontiersin.org These cells can be stimulated with agents like lipopolysaccharide (LPS) to induce the expression of cyclooxygenase enzymes and the subsequent production of prostaglandins. frontiersin.org
In these cell culture experiments, the production of Dihomo-PGI(2) (or its stable metabolite) in the cell supernatant can be measured using the analytical techniques described above. frontiersin.org Furthermore, the functional consequences of Dihomo-PGI(2) production or the addition of exogenous Dihomo-PGI(2) can be assessed by measuring various cellular responses, such as changes in gene expression, cell proliferation, or the production of other signaling molecules. nih.gov
Table 2: Common Cell Lines in Prostanoid Research
| Cell Line | Cell Type | Application in Prostanoid Research | Reference |
| RAW264.7 | Murine Macrophage | Studying inflammation-induced prostaglandin (B15479496) synthesis | frontiersin.org |
| BEAS-2B | Human Bronchial Epithelial | Investigating the role of prostacyclins in airway inflammation | nih.gov |
| Endothelial Cells | Various (e.g., HUVEC) | Studying vascular effects and biosynthesis of prostacyclins | nih.gov |
| T-cells | Human Lymphocytes | Investigating immune regulation by prostanoids | nih.gov |
Receptor Binding Assays
Receptor binding assays are fundamental in determining the affinity and specificity of ligands, such as Dihomo-PGI(2), for their corresponding receptors. These assays typically involve the use of radiolabeled ligands to quantify binding to cell membranes or purified receptors.
Methodology: Receptor binding studies are generally performed using membranes prepared from cells or tissues that naturally express or are engineered to overexpress specific prostanoid receptors, such as the prostacyclin receptor (IP). In these assays, a constant concentration of a radiolabeled prostanoid is incubated with the receptor preparation in the presence of varying concentrations of an unlabeled competitor ligand, in this case, Dihomo-PGI(2). The amount of radiolabeled ligand displaced by the unlabeled competitor is measured, allowing for the calculation of the inhibitor constant (Ki), which reflects the binding affinity of the test compound.
Research Findings: Direct and extensive quantitative binding data for Dihomo-PGI(2) at various prostanoid receptors are not widely available in the published literature. However, general principles of prostanoid receptor pharmacology indicate that receptors for series-2 prostanoids, such as PGI(2), also recognize and bind to series-1 prostanoids, though often with a lower affinity. wikipedia.org It has been noted that Dihomo-PGI(2) is less active than its series-2 analogue, PGI(2). thieme-connect.com The primary receptor for prostacyclins is the IP receptor, which is a G-protein coupled receptor that, upon activation, typically stimulates adenylyl cyclase to increase intracellular cyclic AMP (cAMP). nih.govnih.gov Studies on related compounds have shown that metabolites of dihomo-γ-linolenic acid (DGLA), the precursor to Dihomo-PGI(2), can exert effects through the IP receptor. nih.gov For example, 12-HETrE, another DGLA metabolite, has been shown to partially depend on the IP receptor for its antiplatelet effects. nih.gov
| Compound | IP Receptor | EP1 Receptor | EP2 Receptor | EP3 Receptor | EP4 Receptor |
|---|---|---|---|---|---|
| PGI(2) | High Affinity | Low Affinity | Low Affinity | Low Affinity | Low Affinity |
| Dihomo-PGI(2) | Predicted Moderate to Low Affinity | Undetermined | Undetermined | Undetermined | Undetermined |
| Iloprost (B1671730) (PGI(2) analog) | High Affinity | High Affinity | Low Affinity | Moderate Affinity | Moderate Affinity |
Enzyme Activity Assays (e.g., COX, PGIS)
Enzyme activity assays are crucial for understanding the biosynthesis of Dihomo-PGI(2). These assays measure the efficiency of cyclooxygenase (COX) and prostacyclin synthase (PGIS) in converting the precursor, DGLA, into Dihomo-PGI(2).
Methodology: COX activity assays often measure the peroxidase activity of the enzyme colorimetrically or fluorometrically. uniprot.org For instance, the appearance of an oxidized product can be monitored at a specific wavelength. uniprot.org To distinguish between COX-1 and COX-2 activity, specific inhibitors are utilized. uniprot.org PGIS activity can be determined by providing its substrate, the endoperoxide intermediate PGH(1) (derived from DGLA), and measuring the production of Dihomo-PGI(2) or its stable metabolite, 6-keto-PGF(1α) of the 1-series, typically via techniques like ELISA or mass spectrometry.
Reporter Gene Assays for Signaling Pathway Analysis
Reporter gene assays are powerful tools for dissecting the intracellular signaling cascades initiated by the binding of Dihomo-PGI(2) to its receptor.
Methodology: These assays involve transfecting cells with a plasmid containing a reporter gene (e.g., luciferase or green fluorescent protein, GFP) under the control of a promoter with response elements for a specific transcription factor. wikipedia.org For Dihomo-PGI(2), which is expected to signal through the IP receptor, the primary downstream pathway involves the activation of adenylyl cyclase and the production of cAMP. nih.govnih.gov Therefore, a common approach is to use a cAMP Response Element (CRE) linked to a luciferase reporter gene (CRE-luc). An increase in intracellular cAMP activates Protein Kinase A (PKA), which then phosphorylates and activates the CRE-binding protein (CREB), leading to the transcription of the luciferase gene. The resulting light emission is proportional to the activation of the signaling pathway.
Research Findings: Direct reporter gene assay data for Dihomo-PGI(2) is scarce. However, studies on the closely related series-1 prostaglandin, PGE(1), which also signals through Gs-coupled receptors to increase cAMP, demonstrate the utility of this approach. For example, PGE(1) has been shown to activate a CRE-luciferase reporter in a dose-dependent manner. nih.gov This activation of cAMP signaling can have various downstream effects, including the modulation of other pathways, such as the inhibition of the Hedgehog signaling pathway component GLI2. nih.gov Given that Dihomo-PGI(2) is expected to activate the IP receptor and increase cAMP, similar results would be anticipated, although the potency may differ from that of PGI(2). The signaling through the IP receptor leads to the activation of Gs, stimulation of adenylyl cyclase, and an increase in intracellular cAMP. nih.govcardiff.ac.uk
Molecular Biology Techniques
Molecular biology techniques are indispensable for examining the influence of Dihomo-PGI(2) on gene and protein expression and for creating models to study its function through genetic manipulation.
Gene Expression Analysis (qPCR, Western Blotting)
Quantitative Polymerase Chain Reaction (qPCR) and Western Blotting are used to measure changes in gene and protein expression, respectively, in response to Dihomo-PGI(2).
Methodology: For qPCR analysis, cells or tissues are treated with Dihomo-PGI(2), after which total RNA is extracted and reverse-transcribed into complementary DNA (cDNA). The cDNA is then used as a template for qPCR with primers specific to target genes of interest. The relative expression levels are typically normalized to a housekeeping gene. For Western Blotting, cell or tissue lysates are prepared after treatment with Dihomo-PGI(2). Proteins are separated by size via gel electrophoresis, transferred to a membrane, and probed with specific primary antibodies against target proteins, followed by a secondary antibody for detection.
Research Findings: There is a lack of studies that have specifically reported the effects of Dihomo-PGI(2) on gene and protein expression. Research has focused more on its precursor, DGLA. For instance, studies have shown that DGLA can modulate the expression of genes involved in inflammation. In human macrophage-like THP-1 cells, DGLA has been shown to attenuate the interferon-γ-induced expression of pro-inflammatory genes such as Monocyte Chemoattractant Protein-1 (MCP-1) and Intercellular Adhesion Molecule-1 (ICAM-1) at the mRNA level, as measured by qPCR. Similarly, Western blot analysis has revealed that DGLA can inhibit the phosphorylation of key signaling proteins like STAT1. These effects are attributed to the downstream metabolites of DGLA, which include Dihomo-PGI(2).
Genetic Manipulation (e.g., Gene Knockout, RNA Interference) in Cellular and Animal Models
Genetic manipulation techniques, such as gene knockout and RNA interference (RNAi), are used to create cellular and animal models that are deficient in specific components of the Dihomo-PGI(2) synthesis or signaling pathway.
Methodology: Gene knockout involves the targeted disruption or deletion of a specific gene, leading to a complete loss of its function. This is often achieved in mice using techniques like homologous recombination or CRISPR-Cas9. RNAi is a method used to silence gene expression by introducing small interfering RNAs (siRNAs) or short-hairpin RNAs (shRNAs) that are complementary to the mRNA of the target gene, leading to its degradation and a reduction in protein expression (knockdown).
Research Findings: Specific gene knockout or RNAi models to exclusively study the effects of Dihomo-PGI(2) are not well-documented. However, studies on related pathways provide a framework for how such investigations could be conducted. For example, knockout mouse models have been crucial in understanding the role of the enzymes involved in prostanoid synthesis. PGIS knockout mice have been shown to develop hypertension and increased vascular injury, highlighting the importance of the prostacyclin pathway. nih.gov Conversely, transgenic mice overexpressing PGIS are protected against hypoxic pulmonary hypertension. nih.gov A theoretical study of Dihomo-PGI(2) could involve knocking down or knocking out the IP receptor (PTGIR gene) in a cell line or animal model and observing whether the effects of DGLA or Dihomo-PGI(2) are diminished. annualreviews.org
| Technique | Target Gene | Model System | Potential Research Question |
|---|---|---|---|
| Gene Knockout (e.g., CRISPR-Cas9) | PTGIR (IP Receptor) | Mouse, Cell Lines (e.g., Endothelial cells) | Is the IP receptor essential for the vascular effects of Dihomo-PGI(2)? |
| RNA Interference (siRNA) | PTGIS (Prostacyclin Synthase) | Cultured Endothelial Cells | Does knockdown of PGIS reduce the synthesis of Dihomo-PGI(2) from DGLA? |
| Gene Knockout | PTGS1 (COX-1) / PTGS2 (COX-2) | Mouse | Which COX isoform is primarily responsible for the in vivo synthesis of Dihomo-PGI(2)? |
In Vivo Animal Models for Functional Characterization
In vivo animal models are essential for understanding the physiological and pathophysiological roles of Dihomo-PGI(2) in a whole-organism context.
Methodology: A variety of animal models, most commonly rodents (mice and rats), are used to investigate the effects of Dihomo-PGI(2) or its precursors. These studies can involve the administration of the compound, often systemically or locally, followed by the assessment of various physiological parameters. Models of disease, such as inflammation, thrombosis, or atherosclerosis, are frequently used to evaluate the therapeutic potential of the compound. For example, in a model of thrombosis, the effect of Dihomo-PGI(2) on platelet aggregation and thrombus formation can be measured. springermedizin.de
Research Findings: Direct in vivo studies focusing solely on Dihomo-PGI(2) are limited. Much of the research has been conducted using its precursor, DGLA, or the related prostaglandin, PGE(1). For instance, animal studies have shown that dietary supplementation with DGLA can increase the tissue levels of its metabolites and exert anti-inflammatory and anti-proliferative effects. In a mouse model of atherosclerosis (ApoE-deficient mice), DGLA has been shown to attenuate disease progression. PGE(1) has been studied in various animal models, demonstrating protective effects in liver injury, analgesic properties in pain models, and improved hemodynamics in models of chronic cerebral hypoperfusion. nih.govnih.gov Knockdown of the prostacyclin receptor in ApoE-/- mice has been shown to accelerate atherosclerosis, indicating the protective role of the prostacyclin signaling pathway in this disease. annualreviews.org These findings suggest that Dihomo-PGI(2), as a product of DGLA and an activator of the prostacyclin pathway, likely contributes to these beneficial in vivo effects.
Models of Vascular Injury
The investigation of Dihomo-prostaglandin I(2) (Dihomo-PGI(2)) and its precursor, dihomo-γ-linolenic acid (DGLA), in the context of vascular injury employs various preclinical models to elucidate their potential therapeutic effects. These models are crucial for understanding the mechanisms through which these compounds may protect the vasculature and mitigate injury-induced pathologies such as atherosclerosis.
One of the key models utilized is the ferric chloride (FeCl3)-induced vascular injury model . In this model, the application of ferric chloride to an artery, such as the carotid artery, induces oxidative stress and endothelial cell death, leading to the exposure of the underlying collagen and subsequent thrombus formation. researchgate.netresearchgate.net This model is valuable for studying the role of various factors in thrombosis and vascular injury. While direct studies on Dihomo-PGI(2) in this specific model are limited, research on related prostaglandins, such as PGE2, has shown that the arterial wall produces these lipid mediators in response to the injury. researchgate.netcardiff.ac.uk For instance, in a mouse carotid artery model, the application of ferric chloride led to a significant increase in the local production of arachidonic acid metabolites. cardiff.ac.uk Given that DGLA is a precursor to the 1-series prostaglandins, including Dihomo-PGI(2), this model provides a relevant system to investigate how supplementation with DGLA might alter the profile of prostaglandins produced at the site of injury and influence the subsequent vascular response.
Another relevant model is the apolipoprotein E (ApoE)-deficient mouse model of atherosclerosis . These mice spontaneously develop atherosclerotic lesions, a process that is fundamentally a chronic vascular injury response. cardiff.ac.uknih.gov Studies have shown that DGLA can attenuate atherosclerosis in this model system. nih.gov The mechanisms underlying this protective effect are thought to involve the modulation of key cellular processes associated with atherosclerosis. For example, DGLA has been shown to attenuate chemokine-driven monocytic migration, foam cell formation, and the expression of pro-atherogenic genes in human macrophages. nih.gov Furthermore, DGLA can inhibit the proliferation of endothelial cells and the migration of smooth muscle cells, both of which are critical events in the progression of atherosclerotic plaques. nih.gov
The following table summarizes key findings from studies utilizing vascular injury models to investigate DGLA and its metabolites.
| Model System | Key Findings | Reference |
| Apolipoprotein E (ApoE)-deficient mice | DGLA attenuates the development of atherosclerosis. | nih.gov |
| Human Macrophages (in vitro) | DGLA attenuates foam cell formation and the expression of pro-atherogenic genes. | nih.gov |
| Human Endothelial Cells (in vitro) | DGLA attenuates cell proliferation. | nih.gov |
| Human Smooth Muscle Cells (in vitro) | DGLA attenuates migration in response to platelet-derived growth factor. | nih.gov |
These models, while not always directly measuring Dihomo-PGI(2) levels, provide a platform to study the biological effects of its precursor, DGLA, on vascular injury and repair processes. The observed anti-atherogenic actions of DGLA suggest a potential role for its downstream metabolites, including Dihomo-PGI(2), in mediating these protective effects. nih.gov
Inflammation and Immune Response Models
The anti-inflammatory properties of Dihomo-PGI(2) and its precursor DGLA are investigated using various models of inflammation and immune response. These models are essential for understanding how these compounds modulate the complex cellular and molecular events that characterize inflammatory processes.
A widely used model for studying acute inflammation is the carrageenan-induced paw edema model in rats. eur.nlresearchgate.netresearchgate.netijcmas.com Injection of carrageenan into the paw induces a localized inflammatory response characterized by swelling (edema), which can be quantified over time. eur.nlijcmas.com Studies have shown that dietary supplementation with oils rich in precursors to anti-inflammatory eicosanoids, such as DGLA, can inhibit the paw edema in this model. researchgate.netresearchgate.net The mechanism is thought to involve the modulation of both the cyclooxygenase (COX) and lipoxygenase pathways of arachidonic acid metabolism. ijcmas.com DGLA can be metabolized to prostaglandin E1 (PGE1), which possesses anti-inflammatory properties. wikipedia.org Additionally, a 15-lipoxygenase metabolite of DGLA can inhibit the production of pro-inflammatory leukotrienes from arachidonic acid. wikipedia.org
Another important model is the lipopolysaccharide (LPS)-induced inflammation model . LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation both in vitro and in vivo. nih.govmdpi.comnih.govmdpi.com When administered to animals or added to cell cultures, LPS triggers the release of a cascade of pro-inflammatory mediators, including cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), as well as prostaglandins. mdpi.commedsci.org Studies on related prostaglandins, such as PGI(2), have shown that they can modulate the inflammatory response to LPS. For instance, PGI(2) analogs have been found to inhibit the production of pro-inflammatory cytokines by LPS-stimulated immune cells while enhancing the production of the anti-inflammatory cytokine IL-10. nih.gov Given that Dihomo-PGI(2) is structurally similar to PGI(2), the LPS model provides a valuable tool to investigate the potential of Dihomo-PGI(2) to modulate inflammatory responses.
The table below details findings from studies using inflammation and immune response models to examine the effects of DGLA and its metabolites.
| Model System | Key Findings | Reference |
| Carrageenan-induced rat paw edema | Dietary oils containing precursors to DGLA significantly inhibit paw edema. | researchgate.netresearchgate.net |
| Carrageenan-induced rat paw edema | Linolenic acid (a precursor to DGLA) can inhibit both COX and lipoxygenase pathways. | ijcmas.com |
| LPS-stimulated murine macrophages (in vitro) | PGI(2) analogs inhibit pro-inflammatory cytokine production and enhance IL-10 production. | nih.gov |
| LPS-injected zebrafish larvae | LPS induces a significant inflammatory response, providing a model for screening anti-inflammatory drugs. | mdpi.com |
These models are instrumental in dissecting the anti-inflammatory and immunomodulatory actions of DGLA and its derivatives, including Dihomo-PGI(2). The findings from these studies support the potential of these compounds to mitigate inflammatory conditions.
Thrombosis Models
The antithrombotic effects of Dihomo-PGI(2) and its precursor DGLA are evaluated in several in vivo and ex vivo models of thrombosis. These models are critical for assessing the potential of these compounds to prevent the formation of blood clots, a key event in cardiovascular diseases.
A key in vivo model is the laser-induced cremaster arteriole injury model in mice. ahajournals.orgresearchgate.netnih.govahajournals.org This technique uses a focused laser beam to induce a precise injury to the wall of an arteriole in the cremaster muscle, leading to the formation of a thrombus. The accumulation of platelets and fibrin (B1330869) at the site of injury can be visualized and quantified using intravital microscopy. researchgate.net Studies have demonstrated that treatment with DGLA can significantly reduce thrombus growth in this model. researchgate.net Importantly, this antithrombotic effect was shown to be dependent on the enzyme 12-lipoxygenase (12-LOX), which metabolizes DGLA into the bioactive lipid 12(S)-HETrE. researchgate.netnih.gov
In addition to these in vivo models, ex vivo platelet aggregation assays are frequently used. In these assays, blood is collected, and platelet-rich plasma or washed platelets are prepared. The ability of various agents, such as collagen or ADP, to induce platelet aggregation is then measured using an aggregometer. nih.gov DGLA has been shown to inhibit platelet aggregation in response to various stimuli in these ex vivo settings. ahajournals.organnualreviews.org
The table below summarizes the findings from various thrombosis models used to study DGLA and its metabolites.
| Model System | Key Findings | Reference |
| Laser-induced cremaster arteriole injury (in vivo) | DGLA reduces thrombus growth in a 12-lipoxygenase-dependent manner. | researchgate.net |
| Laser-induced cremaster arteriole injury (in vivo) | The DGLA metabolite 12(S)-HETrE potently attenuates platelet accumulation. | ahajournals.orgahajournals.org |
| Tail-bleeding time assay (in vivo) | Treatment with 12(S)-HETrE does not significantly increase bleeding time. | ahajournals.orgnih.gov |
| Platelet aggregation (ex vivo) | DGLA suppresses platelet aggregation induced by various agonists. | ahajournals.organnualreviews.org |
These thrombosis models provide compelling evidence for the antithrombotic potential of DGLA and its metabolites. The findings suggest that by serving as a precursor to anti-aggregatory prostaglandins like Dihomo-PGI(2) and other bioactive lipids, DGLA may offer a therapeutic strategy for the prevention of thrombotic events. annualreviews.orgmdpi.com
Comparative Eicosanoid Biology of Dihomo Prostaglandin I 2
Analogous Relationships with Prostaglandin (B15479496) I(2) (PGI2)
Dihomo-PGI2 and PGI2 share a similar basic structure, both being prostacyclins. caldic.com This structural similarity imparts some overlapping biological activities. Both are known to be involved in the regulation of vascular tone and platelet aggregation. researchgate.netwikipedia.org PGI2, synthesized from arachidonic acid, is a potent vasodilator and inhibitor of platelet aggregation. researchgate.netwikipedia.org Dihomo-PGI2, derived from DGLA, is also considered to possess vasodilatory and anti-aggregatory properties. thieme-connect.com
Distinctions from Arachidonic Acid-Derived 2-Series Prostanoids
The primary distinction between Dihomo-PGI2 and the 2-series prostanoids, such as prostaglandin E2 (PGE2) and thromboxane (B8750289) A2 (TXA2), lies in their precursor fatty acid and the nature of their biological effects. Dihomo-PGI2 is synthesized from DGLA (an omega-6 fatty acid), placing it in the 1-series of prostanoids. lipidmaps.org In contrast, the 2-series prostanoids are derived from arachidonic acid (AA), another omega-6 fatty acid. taylorandfrancis.com
This difference in precursor leads to distinct biological activities. While Dihomo-PGI2 and other 1-series prostanoids like PGE1 are often associated with anti-inflammatory and anti-proliferative effects, the 2-series prostanoids are generally considered pro-inflammatory. researchgate.netnih.govresearchgate.net For example, PGE2 is a major contributor to inflammation, pain, and fever. caldic.com This fundamental difference in their inflammatory potential is a key aspect of their distinct biological roles.
The enzymatic pathways that produce these compounds also show preferential substrate utilization. While both DGLA and AA can be metabolized by cyclooxygenase (COX) enzymes, some studies indicate that COX-1 has a preference for metabolizing AA over DGLA. researchgate.net This can influence the relative production of 1-series versus 2-series prostanoids in different cellular contexts.
Interactions and Balance with Thromboxanes (e.g., TXA2)
The interaction between prostacyclins and thromboxanes is a critical determinant of vascular homeostasis. Thromboxane A2 (TXA2), primarily produced by platelets from arachidonic acid, is a potent vasoconstrictor and promoter of platelet aggregation. researchgate.netwikipedia.org Its actions are directly opposed by those of prostacyclins like PGI2 and, to a lesser extent, Dihomo-PGI2, which are vasodilators and inhibitors of platelet aggregation. researchgate.netwikipedia.org
This balance is crucial for maintaining blood fluidity and preventing thrombosis. nih.gov An imbalance, such as an overproduction of TXA2 relative to prostacyclins, can lead to a pro-thrombotic state. The presence of DGLA can influence this balance by competing with AA for metabolism by COX enzymes, potentially reducing the production of the highly pro-aggregatory TXA2 and favoring the formation of the less potent thromboxane A1 (TXA1) and the anti-aggregatory Dihomo-PGI2. annualreviews.org This interplay underscores the importance of the relative availability of DGLA and AA in modulating platelet-vessel wall interactions. nih.gov
Comparative Biological Potency with Other 1-Series Prostanoids (e.g., PGE1, PGD1)
Within the 1-series of prostanoids, there are also differences in biological potency and activity. Prostaglandin E1 (PGE1), another major metabolite of DGLA, is well-characterized for its vasodilatory, anti-inflammatory, and anti-platelet aggregation activities. tandfonline.com Research comparing the biological activities of various prostaglandins (B1171923) has shown that even within the same series, their effects can vary significantly depending on the specific tissue and receptor type. nih.gov
For example, while both PGE1 and Dihomo-PGI2 are considered anti-aggregatory, PGE1 has been more extensively studied and is often cited for its potent effects. annualreviews.org Similarly, prostaglandin D1 (PGD1), another 1-series prostanoid, has been shown to be a functional agonist of the pro-inflammatory receptor CRTH2, an activity not shared by PGE1. plos.org The relative potency of Dihomo-PGI2 compared to PGE1 and PGD1 in various biological assays is an area of ongoing research, but it is clear that each of these DGLA-derived mediators has a unique profile of activity.
| Prostanoid | Precursor | Series | Primary Biological Effects |
|---|---|---|---|
| Dihomo-PGI2 | DGLA | 1-series | Vasodilator, Anti-platelet aggregation (less potent than PGI2) |
| PGI2 | Arachidonic Acid | 2-series | Potent Vasodilator, Potent Anti-platelet aggregation |
| PGE1 | DGLA | 1-series | Vasodilator, Anti-inflammatory, Anti-platelet aggregation |
| PGD1 | DGLA | 1-series | Agonist of CRTH2 receptor |
| TXA2 | Arachidonic Acid | 2-series | Potent Vasoconstrictor, Potent Pro-platelet aggregation |
Cross-Talk with Other Lipid Mediator Pathways (e.g., Lipoxygenases, Epoxyeicosatrienoic Acids)
The biological effects of Dihomo-PGI2 are not isolated but are part of a complex network of lipid mediator signaling. DGLA, the precursor to Dihomo-PGI2, can also be metabolized by lipoxygenase (LOX) enzymes to produce hydroxy-eicosatrienoic acids (HETrEs), such as 15-HETrE. nih.govresearchgate.net These LOX-derived metabolites can have their own distinct biological activities, often with anti-inflammatory properties. researchgate.net For example, 15-HETrE can inhibit the production of pro-inflammatory leukotrienes from arachidonic acid. researchgate.net This represents a significant point of cross-talk between the cyclooxygenase and lipoxygenase pathways in the metabolism of DGLA.
Future Directions and Emerging Research Avenues for Dihomo Prostaglandin I 2
Elucidation of Novel Receptors and Binding Partners
The primary receptor for PGI₂ is the prostacyclin (IP) receptor, a G-protein coupled receptor (GPCR) that signals mainly through Gs protein activation to increase intracellular cyclic AMP (cAMP). nih.govnih.gov It is presumed that Dihomo-PGI₂ also acts via this receptor. However, the full spectrum of its receptor interactions is likely more complex and represents a critical area for future investigation.
Research into PGI₂ analogs has revealed that they can cross-react with other prostanoid receptors, including EP, DP, and FP receptors, albeit with varying affinities. nih.gov Furthermore, prostaglandin (B15479496) E₁ (PGE₁), another DGLA-derived prostanoid, is known to bind to both EP and IP receptors. nih.gov This suggests that Dihomo-PGI₂ may also possess a broader binding profile than currently appreciated, potentially activating a unique combination of receptors to elicit its specific biological effects.
Future research should focus on:
Comprehensive Binding Assays: Systematically screening Dihomo-PGI₂ against a full panel of prostanoid receptor subtypes (e.g., IP, EP₁₋₄, DP₁,₂, FP, TP) to establish a detailed affinity and selectivity profile.
Identification of Novel Receptor Subtypes: Investigating the existence of uncharacterized IP receptor isoforms or splice variants that may exhibit preferential binding to Dihomo-PGI₂ over PGI₂. Studies have already hinted at functionally distinct IP₁ and IP₂ receptors. nih.gov
Nuclear Receptor Interactions: Exploring the potential for Dihomo-PGI₂ to act as a ligand for nuclear receptors, such as peroxisome proliferator-activated receptors (PPARs). PGI₂ analogs have been shown to target PPARs, mediating intracrine signaling that directly influences gene transcription, a possibility that remains unexplored for Dihomo-PGI₂. nih.gov
| Potential Receptor Target | Known Ligands/Interactions | Potential Significance for Dihomo-PGI₂ | Key References |
|---|---|---|---|
| Prostacyclin (IP) Receptor | Primary receptor for PGI₂; also binds PGE₁. nih.govnih.gov | Presumed primary target; differential signaling compared to PGI₂ needs investigation. | nih.govnih.gov |
| E Prostanoid (EP) Receptors (EP₂/EP₄) | Bind PGE₁; some PGI₂ analogs show affinity. nih.govnih.gov | Potential for cross-reactivity, leading to modulation of cAMP-mediated pathways. | nih.govnih.gov |
| Peroxisome Proliferator-Activated Receptors (PPARs) | Activated by PGI₂ analogs (e.g., carbacyclin). nih.gov | Possible intracrine signaling mechanism, directly regulating gene expression related to inflammation and metabolism. | nih.gov |
Investigation of Uncharacterized Metabolic Enzymes and Pathways
The established biosynthetic pathway for Dihomo-PGI₂ involves the sequential action of cyclooxygenase (COX-1 or COX-2) on DGLA to form prostaglandin H₁ (PGH₁), followed by the action of prostacyclin synthase (PGIS) to yield Dihomo-PGI₂. researchgate.netdrugbank.com However, the enzymes governing its catabolism and the potential for alternative metabolic routes are not well defined.
The degradation of 2-series prostanoids is primarily handled by 15-hydroxyprostaglandin dehydrogenase (15-PGDH). nih.gov While it is likely that 15-PGDH also metabolizes Dihomo-PGI₂, this has not been explicitly confirmed. Furthermore, research has shown that DGLA can stimulate the metabolism of other fatty acids, such as eicosapentaenoic acid (EPA), possibly through the formation of an intermediate hydroperoxide derivative, suggesting the existence of uncharacterized enzymatic crosstalk. nih.gov
Key research avenues include:
Characterizing Catabolic Enzymes: Defining the specific enzymes responsible for the inactivation and breakdown of Dihomo-PGI₂ and its metabolites.
Identifying Alternative Synthases: Investigating whether other synthases or enzymes can utilize PGH₁ to produce novel 1-series prostanoids or if alternative, non-COX pathways can generate Dihomo-PGI₂ under specific physiological conditions.
Mapping Metabolic Crosstalk: Elucidating how the Dihomo-PGI₂ pathway interacts with other lipid mediator pathways, such as those originating from arachidonic acid or the lipoxygenase (LOX) pathway that converts DGLA to 15-HETrE. mdpi.com
| Enzyme/Pathway | Role in Dihomo-Prostanoid Metabolism | Area for Future Investigation | Key References |
|---|---|---|---|
| Cyclooxygenase (COX-1/2) | Catalyzes the conversion of DGLA to PGH₁. researchgate.net | Differential metabolism of DGLA vs. AA by COX isoforms under various conditions. | researchgate.net |
| Prostacyclin Synthase (PGIS) | Converts PGH₁ to Dihomo-PGI₂. nih.gov | Regulation of PGIS activity and its specificity for PGH₁ versus PGH₂. | nih.gov |
| 15-Hydroxyprostaglandin Dehydrogenase (15-PGDH) | Known to degrade 2-series prostanoids. nih.gov | Confirming its role and efficiency in the catabolism of Dihomo-PGI₂. | nih.gov |
| Unknown Hydroperoxidases | Hypothesized to mediate crosstalk between DGLA and other fatty acid pathways. nih.gov | Isolation and characterization of novel enzymes involved in DGLA hydroperoxide formation. | nih.gov |
Advanced Mechanistic Studies in Complex Cellular Systems
The canonical signaling cascade for PGI₂ involves IP receptor-mediated activation of adenylyl cyclase and a subsequent rise in cAMP, which inhibits platelet aggregation and relaxes smooth muscle. nih.govnih.gov While Dihomo-PGI₂ is expected to trigger similar effects, its precise impact in more physiologically relevant and complex environments, such as organoids, co-culture systems, or specific immune cell subsets, is unknown. Advanced models are needed to move beyond simple cell culture systems and understand how Dihomo-PGI₂ functions within a multicellular context.
Future studies should employ:
3D Organoid Models: Using kidney, vascular, or intestinal organoids to study the effects of Dihomo-PGI₂ on tissue development, homeostasis, and disease pathophysiology in a more realistic microenvironment.
Co-culture Systems: Investigating the paracrine signaling of Dihomo-PGI₂ in systems modeling cell-cell interactions, such as between endothelial cells and smooth muscle cells, or between cancer cells and immune cells.
High-Content Imaging: Utilizing advanced microscopy to visualize the subcellular localization of receptors and signaling components in real-time upon stimulation with Dihomo-PGI₂, providing deeper mechanistic insights.
Development of Targeted Research Probes and Pharmacological Tools
A significant barrier to studying Dihomo-PGI₂ is the lack of specific pharmacological tools. While stable analogs exist for PGI₂ (e.g., iloprost (B1671730), cicaprost), there are no widely available, selective agonists or antagonists for Dihomo-PGI₂ or other 1-series prostanoids. nih.gov The development of such tools is paramount for dissecting its unique biological functions.
A promising strategy is demonstrated by the recent development of CS585, a stable and potent IP receptor agonist derived from 12-HETrE, another DGLA metabolite. ashpublications.org This highlights the feasibility of creating novel pharmacological agents based on DGLA-derived structures.
Priorities for research include:
Synthesis of Selective Agonists/Antagonists: Designing and synthesizing stable analogs of Dihomo-PGI₂ that can selectively activate or block its signaling pathways.
Development of Research Probes: Creating fluorescently-labeled or biotinylated Dihomo-PGI₂ analogs to be used as probes for receptor binding studies, imaging, and identifying binding partners.
Enzyme-Specific Inhibitors: Developing inhibitors that can specifically block PGIS or other key enzymes in the Dihomo-PGI₂ pathway to allow for functional studies without the confounding effects of inhibiting the entire prostanoid system.
Integration with Multi-Omics Approaches (e.g., Advanced Lipidomics, Proteomics)
Multi-omics technologies offer a powerful, unbiased approach to understanding the broader impact of Dihomo-PGI₂. By integrating data from lipidomics, proteomics, transcriptomics, and metabolomics, researchers can build a comprehensive picture of how Dihomo-PGI₂ influences cellular networks.
Studies have already utilized multi-omics to profile DGLA metabolism, revealing significant changes in its levels and the levels of its derivatives in various biological contexts. mdpi.comnih.govbiofueljournal.com Applying this approach specifically to Dihomo-PGI₂ signaling will be highly informative.
Future directions include:
Advanced Lipidomics: Using mass spectrometry-based lipidomics to precisely quantify Dihomo-PGI₂ and its metabolites in tissues and cells under different conditions, providing a direct measure of pathway activity. mdpi.com
Proteomics and Phosphoproteomics: Identifying global changes in protein expression and phosphorylation events that occur downstream of Dihomo-PGI₂ receptor activation to map its signaling networks.
Integrated Systems Biology: Combining multi-omics datasets to construct computational models of the Dihomo-prostanoid pathway, allowing for the prediction of its function and regulation in complex biological systems.
Role in Specific Organ System Homeostasis and Pathophysiology (non-human contexts)
In non-human models, PGI₂ is a critical regulator of cardiovascular and renal function. nih.govunmc.edu It acts as a vasodilator, inhibits platelet aggregation, and modulates renal blood flow and renin release. nih.govunmc.edu Given its structural similarity, Dihomo-PGI₂ may share or uniquely contribute to these roles.
Animal studies provide the best context for exploring these functions. For example, research using perfused rabbit vascular tissue demonstrated that DGLA is readily converted into 1-series prostaglandins (B1171923), including the stable metabolite of Dihomo-PGI₂. nih.gov Furthermore, studies in rodent models of kidney disease suggest that modulating related eicosanoid pathways can be protective, pointing to a potential therapeutic role for DGLA-derived mediators. nih.govdrugtargetreview.comnih.gov
Future research in non-human models should focus on:
Cardiovascular Function: Using rodent models to investigate the effects of Dihomo-PGI₂ administration on blood pressure, thrombosis, and vascular inflammation.
Renal Homeostasis: Exploring the role of Dihomo-PGI₂ in animal models of acute kidney injury and chronic kidney disease, focusing on its impact on glomerular filtration, tubular function, and fibrosis. nih.gov
Inflammatory Models: Assessing the function of Dihomo-PGI₂ in well-established animal models of inflammation, such as arthritis or colitis, to determine its potential as an anti-inflammatory agent.
Exploration of Epigenetic Regulation of Dihomo-Prostanoid Pathways
The expression of key enzymes in prostanoid synthesis, particularly COX-2, is subject to robust epigenetic regulation through mechanisms like DNA methylation and histone modifications. nih.govjci.org These epigenetic marks can control the level of prostanoid production in response to inflammatory stimuli and in chronic diseases. nih.gov Since the COX enzymes are the gateway to the Dihomo-PGI₂ pathway, these regulatory mechanisms are directly relevant.
However, the epigenetic control of enzymes downstream of PGH₁, such as PGIS, or the influence of DGLA itself on the epigenetic landscape, remains largely unknown. Fatty acids have been shown to influence DNA methylation patterns, suggesting a potential feedback loop where DGLA levels could regulate the expression of enzymes involved in its own metabolism. soton.ac.uk
Emerging research should investigate:
Enzyme-Specific Epigenetics: Mapping the DNA methylation and histone modification patterns at the gene loci for key enzymes like PGIS in different tissues and disease states.
Influence of DGLA on Epigenome: Determining whether DGLA or Dihomo-PGI₂ can directly alter the activity of epigenetic modifying enzymes (e.g., DNA methyltransferases, histone acetyltransferases) to control gene expression.
Non-coding RNA Regulation: Exploring the role of microRNAs and other non-coding RNAs in the post-transcriptional regulation of Dihomo-prostanoid pathway components. jci.org
Q & A
Q. How can researchers ensure transparency when reporting negative or inconclusive results in Dihomo-PGI(2) studies?
- Methodological Answer : Pre-register hypotheses and analysis plans on platforms like Open Science Framework. Share raw data (e.g., via Figshare) and code for statistical analyses. Use CONSORT or STROBE checklists for reporting. Clearly distinguish exploratory vs. confirmatory findings to avoid HARKing (hypothesizing after results are known) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
